Product packaging for Ethyl 3-(4-hydroxycyclohexyl)propanoate(Cat. No.:CAS No. 116941-06-1)

Ethyl 3-(4-hydroxycyclohexyl)propanoate

Cat. No.: B053909
CAS No.: 116941-06-1
M. Wt: 200.27 g/mol
InChI Key: OTALMIRCCGROCC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxycyclohexyl)propanoate is a high-purity chemical intermediate of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features a cyclohexanol ring, providing a rigid conformational scaffold with a handle for further functionalization, and an ethyl ester group that serves as a versatile precursor to the corresponding carboxylic acid or amide. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules, particularly in developing potential pharmacologically active compounds. The structure is analogous to fragments found in various therapeutic agents, suggesting utility in medicinal chemistry programs focused on central nervous system (CNS) targets, metabolic diseases, or anti-inflammatory drugs, where the cyclohexyl moiety can influence bioavailability and receptor binding. Researchers utilize this ester in ring-opening and functionalization reactions, polymer modification, and as a chiral precursor for asymmetric synthesis. The mechanism of action for this compound is not intrinsic but is defined by the properties of the final molecule it helps construct; it acts as a critical synthetic handle to modulate the lipophilicity, stereochemistry, and overall molecular geometry of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O3 B053909 Ethyl 3-(4-hydroxycyclohexyl)propanoate CAS No. 116941-06-1

Properties

IUPAC Name

ethyl 3-(4-hydroxycyclohexyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTALMIRCCGROCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378930
Record name Ethyl 3-(4-hydroxycyclohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116941-06-1
Record name Ethyl 3-(4-hydroxycyclohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 3-(4-hydroxycyclohexyl)propanoate CAS number 116941-06-1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate, with CAS number 116941-06-1, is a saturated alicyclic ester. Its structure, featuring a hydroxyl-substituted cyclohexane ring and a propanoate ester functional group, makes it a potentially valuable building block in organic synthesis and medicinal chemistry. The hydroxyl group offers a site for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid, providing another reactive handle. The cyclohexane scaffold is a common motif in many biologically active molecules, often conferring favorable pharmacokinetic properties such as improved metabolic stability and lipophilicity.

This technical guide provides a summary of the available information on this compound, including its chemical properties and a proposed synthetic route. Due to the limited publicly available data on this specific compound, this guide also details the properties and synthesis of its aromatic precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, which serves as a likely starting material for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 116941-06-1[1][2]
Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified
Synthesis

A plausible and common method for the synthesis of this compound is through the catalytic hydrogenation of its aromatic analog, Ethyl 3-(4-hydroxyphenyl)propanoate. This reaction involves the reduction of the benzene ring to a cyclohexane ring.

Proposed Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a solution of Ethyl 3-(4-hydroxyphenyl)propanoate (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃)).

  • Hydrogenation: The reaction mixture is placed in a high-pressure hydrogenation apparatus. The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 50-100 psi).

  • Reaction Conditions: The reaction is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 12-24 hours, or until monitoring by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) indicates complete consumption of the starting material.

  • Work-up: Upon completion, the reaction vessel is carefully depressurized. The catalyst is removed by filtration through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Precursor Technical Data: Ethyl 3-(4-hydroxyphenyl)propanoate

Given that this compound is most likely synthesized from Ethyl 3-(4-hydroxyphenyl)propanoate, a detailed overview of this precursor is provided below.

Chemical and Physical Properties of Ethyl 3-(4-hydroxyphenyl)propanoate
PropertyValueReference
CAS Number 58525-06-9
Molecular Formula C11H14O3[3]
Molecular Weight 194.23 g/mol
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified
Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate

Ethyl 3-(4-hydroxyphenyl)propanoate can be synthesized via Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 1-5 mol%).

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel to yield pure Ethyl 3-(4-hydroxyphenyl)propanoate.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not documented, compounds containing the cyclohexylpropanoic acid ester motif have been explored in various contexts. Esters of phenolic acids, the precursors to the target molecule, have been investigated for their antioxidant and antimicrobial properties.[4][5] The lipophilicity of the ester group can enhance cell membrane permeability, which is a desirable characteristic in drug design.[6]

The cyclohexanol moiety is present in numerous biologically active compounds and can influence binding to biological targets. The core structure of this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of cyclohexene carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[7]

Safety and Handling

For the precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[3] Incompatible materials include strong oxidizing agents.[3]

Visualizations

Logical Relationship: Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway from the aromatic precursor to the target compound.

Synthesis_Pathway Start Ethyl 3-(4-hydroxyphenyl)propanoate End This compound Start->End Catalytic Hydrogenation Reagents H₂, Pd/C or Rh/Al₂O₃ Ethanol/Methanol

Caption: Proposed synthesis of this compound.

Experimental Workflow: Catalytic Hydrogenation

This diagram outlines the general workflow for the catalytic hydrogenation process.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Solvent B Add Catalyst A->B C Pressurize with H₂ B->C D Stir at RT or Heat C->D E Monitor Reaction D->E F Depressurize & Filter E->F G Concentrate Filtrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for catalytic hydrogenation.

References

An In-depth Technical Guide to Ethyl 3-(4-hydroxycyclohexyl)propanoate: Current Knowledge and Data Gaps

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available chemical and physical data for Ethyl 3-(4-hydroxycyclohexyl)propanoate. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that a significant portion of experimental data for this specific compound remains unpublished. This document will present the confirmed properties and highlight the existing knowledge gaps to guide future research endeavors.

Core Chemical Properties

This compound, identified by the CAS number 116941-06-1, is a carboxylic acid ester. Its fundamental chemical identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 116941-06-1[1]
Molecular Formula C₁₁H₂₀O₃[2]
Molecular Weight 200.27 g/mol [2]

Experimental Protocols: A Research Opportunity

A thorough literature search did not yield any specific, detailed experimental protocols for the synthesis or analysis of this compound. While general methods for the synthesis of esters are well-established, a procedure tailored to this compound, including reaction conditions, purification methods, and analytical characterization (NMR, IR, Mass Spectrometry), has not been published. This represents a significant gap in the chemical knowledge base and an opportunity for original research.

Biological Activity and Signaling Pathways: Uncharted Territory

Currently, there is no available information on the biological activity of this compound. No studies have been published that investigate its potential pharmacological effects, interactions with biological targets, or involvement in any signaling pathways. This lack of data means that its potential applications in drug development are entirely unexplored.

Logical Workflow for Future Research

The following diagram outlines a logical workflow for the comprehensive characterization of this compound, addressing the current data deficiencies.

G cluster_synthesis Synthesis and Purification cluster_characterization Chemical and Physical Characterization cluster_biological Biological Evaluation synthesis Develop Synthesis Protocol purification Purification (e.g., Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy physical_props Determination of Physical Properties (m.p., b.p., density, solubility) spectroscopy->physical_props screening Biological Activity Screening physical_props->screening pathway Signaling Pathway Identification screening->pathway

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to Ethyl 3-(4-hydroxycyclohexyl)propanoate, a valuable building block in medicinal chemistry and materials science. This document details the underlying chemical principles, experimental protocols, and expected outcomes for the synthesis, presented in a format tailored for chemical researchers and drug development professionals.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy begins with a Michael addition reaction to construct the carbon skeleton, followed by a chemoselective reduction of a ketone functionality to yield the target alcohol. This approach is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity of the individual transformations.

The overall synthetic pathway is illustrated below:

Synthetic_Pathway Cyclohexanone Cyclohexanone Michael_addition Step 1: Michael Addition Cyclohexanone->Michael_addition Ethyl_acrylate Ethyl_acrylate Ethyl_acrylate->Michael_addition Base Base Base->Michael_addition Ethyl_3-(4-oxocyclohexyl)propanoate Ethyl_3-(4-oxocyclohexyl)propanoate Michael_addition->Ethyl_3-(4-oxocyclohexyl)propanoate Reduction Step 2: Ketone Reduction Ethyl_3-(4-oxocyclohexyl)propanoate->Reduction Reducing_agent Reducing_agent Reducing_agent->Reduction Ethyl_3-(4-hydroxycyclohexyl)propanoate Ethyl_3-(4-hydroxycyclohexyl)propanoate Reduction->Ethyl_3-(4-hydroxycyclohexyl)propanoate

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 3-(4-oxocyclohexyl)propanoate via Michael Addition

The first step involves the conjugate addition of the enolate of cyclohexanone to ethyl acrylate. This reaction, a classic Michael addition, is typically catalyzed by a base.

Reaction Scheme:

Experimental Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol (5 mL per mmol of cyclohexanone) at room temperature, add a catalytic amount of a base (e.g., 0.1 eq of sodium ethoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)).

  • To this mixture, add ethyl acrylate (1.1 eq) dropwise over a period of 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Neutralize the base with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 3-(4-oxocyclohexyl)propanoate as a colorless oil.

Step 2: Reduction of Ethyl 3-(4-oxocyclohexyl)propanoate

The second step is the reduction of the ketone functionality in Ethyl 3-(4-oxocyclohexyl)propanoate to the corresponding secondary alcohol using a mild reducing agent like sodium borohydride.[1][2]

Reaction Scheme:

Experimental Procedure:

  • Dissolve Ethyl 3-(4-oxocyclohexyl)propanoate (1.0 eq) in methanol or ethanol (10 mL per mmol of ketone) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[2]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactants and Reagents

StepCompound NameMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
1CyclohexanoneC₆H₁₀O98.14Starting Material1.0
1Ethyl acrylateC₅H₈O₂100.12Starting Material1.1
1Sodium EthoxideC₂H₅NaO68.05Catalyst0.1
2Ethyl 3-(4-oxocyclohexyl)propanoateC₁₁H₁₈O₃198.26Starting Material1.0
2Sodium BorohydrideNaBH₄37.83Reducing Agent1.5

Table 2: Reaction Conditions and Yields

StepReactionSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Michael AdditionEthanolReflux (approx. 78)2 - 470 - 85
2Ketone ReductionMethanol0 to RT1 - 285 - 95

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the mechanism of the key reactions.

Experimental_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Ketone Reduction Start1 Mix Cyclohexanone and Base in Ethanol Add_Acrylate Add Ethyl Acrylate Start1->Add_Acrylate Reflux Heat to Reflux Add_Acrylate->Reflux Workup1 Neutralization, Extraction, and Purification Reflux->Workup1 Intermediate Isolate Ethyl 3-(4-oxocyclohexyl)propanoate Workup1->Intermediate Start2 Dissolve Intermediate in Methanol at 0°C Intermediate->Start2 Add_NaBH4 Add Sodium Borohydride Start2->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Workup2 Quenching, Extraction, and Purification Stir->Workup2 Final_Product Isolate this compound Workup2->Final_Product

Caption: Experimental workflow for the two-step synthesis.

Michael_Addition_Mechanism Start Cyclohexanone + Base Enolate_Formation Enolate Formation Start->Enolate_Formation Enolate Cyclohexanone Enolate Enolate_Formation->Enolate Nucleophilic_Attack Nucleophilic Attack on Ethyl Acrylate Enolate->Nucleophilic_Attack Enolate_Adduct Enolate Adduct Nucleophilic_Attack->Enolate_Adduct Protonation Protonation Enolate_Adduct->Protonation Product Ethyl 3-(4-oxocyclohexyl)propanoate Protonation->Product Reduction_Mechanism Start Ethyl 3-(4-oxocyclohexyl)propanoate + NaBH4 Hydride_Attack Hydride Attack on Carbonyl Carbon Start->Hydride_Attack Alkoxide_Intermediate Alkoxide Intermediate Hydride_Attack->Alkoxide_Intermediate Protonation_Workup Protonation during Workup Alkoxide_Intermediate->Protonation_Workup Product This compound Protonation_Workup->Product

References

An In-depth Technical Guide to the Structural Isomers of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of ethyl 3-(4-hydroxycyclohexyl)propanoate, a substituted cyclohexyl derivative with potential applications in medicinal chemistry and materials science. This document details the synthesis, separation, and characterization of its primary stereoisomers and discusses potential constitutional isomers. Experimental protocols, drawn from established methodologies for analogous compounds, are provided to guide research and development efforts.

Introduction to Structural Isomerism in this compound

This compound possesses a stereogenic center at the C-4 position of the cyclohexane ring and can exist as two primary geometric isomers: cis and trans. These isomers arise from the relative orientation of the hydroxyl group and the 3-(ethoxycarbonyl)propyl group attached to the cyclohexane ring. The conformational rigidity of the cyclohexane chair form leads to distinct spatial arrangements and, consequently, different physicochemical and biological properties for the cis and trans isomers.

Beyond stereoisomerism, constitutional isomers are also possible, involving different substitution patterns on the cyclohexane ring (e.g., 1,2- or 1,3- substitution) or variations in the propanoate side chain. This guide will focus primarily on the synthesis and characterization of the cis and trans isomers of 1,4-substituted this compound.

Synthesis of this compound Isomers

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, ethyl 3-(4-hydroxyphenyl)propanoate. This reaction typically yields a mixture of the cis and trans isomers.

Representative Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative procedure based on established methods for the hydrogenation of phenolic compounds.

Materials:

  • Ethyl 3-(4-hydroxyphenyl)propanoate

  • Rhodium on alumina (Rh/Al2O3) or Palladium on carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, dissolve ethyl 3-(4-hydroxyphenyl)propanoate in ethanol.

  • Add the Rh/Al2O3 or Pd/C catalyst. The catalyst loading is typically 5-10% by weight of the substrate.

  • Seal the reaction vessel and purge with nitrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by periodically analyzing aliquots using techniques like TLC or GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a crude mixture of cis- and trans-ethyl 3-(4-hydroxycyclohexyl)propanoate.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Mixture A Ethyl 3-(4-hydroxyphenyl)propanoate B H2, Rh/Al2O3 or Pd/C A->B Catalytic Hydrogenation D cis/trans Isomer Mixture B->D C Ethanol, Heat, Pressure

Figure 1: Synthetic workflow for the preparation of this compound isomers.

Separation of cis and trans Isomers

The separation of the resulting cis and trans isomers is typically achieved using column chromatography. The polarity difference between the two isomers, arising from the different spatial orientations of the hydroxyl group, allows for their separation on a suitable stationary phase.

Representative Experimental Protocol: Column Chromatography

This protocol outlines a general approach for the chromatographic separation of cis and trans isomers of 4-substituted cyclohexanols.

Materials:

  • Crude mixture of cis- and trans-ethyl 3-(4-hydroxycyclohexyl)propanoate

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (or other suitable solvent system)

  • Chromatography column and associated glassware

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude isomer mixture in a minimal amount of the eluent.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure cis isomer and the pure trans isomer separately.

  • Evaporate the solvent from the combined fractions to obtain the isolated isomers.

G A Crude cis/trans Mixture B Load onto Silica Gel Column A->B C Elute with Hexane/Ethyl Acetate Gradient B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure cis Fractions E->F G Combine Pure trans Fractions E->G H Solvent Evaporation F->H G->H I Isolated cis-Isomer H->I J Isolated trans-Isomer H->J

Spectroscopic Analysis of Ethyl 3-(4-hydroxycyclohexyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-(4-hydroxycyclohexyl)propanoate, a molecule of interest in various research and development applications. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted spectroscopic values and experimental data from closely related analogs. This approach allows for a robust estimation of the expected spectral characteristics.

Predicted and Analog-Based Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside Mass Spectrometry (MS) fragmentation analysis for this compound. These predictions are based on established principles of spectroscopy and are supplemented with experimental data from analogous compounds, namely Ethyl 3-cyclohexylpropanoate and cyclohexanol, to provide a more accurate forecast of the spectral behavior.

Table 1: Predicted ¹H NMR Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentNotes
~ 4.12Quartet2H-O-CH₂ -CH₃Typical for an ethyl ester.
~ 3.60Multiplet1HCH -OHPosition can vary depending on hydrogen bonding.
~ 2.25Triplet2H-CH₂ -COO-Alpha to the carbonyl group.
~ 1.20 - 1.90Multiplet11HCyclohexyl and -CH₂- protonsComplex overlapping signals from the cyclohexane ring and the propanoate chain.
~ 1.25Triplet3H-O-CH₂-CH₃ Typical for an ethyl ester.
VariableBroad Singlet1H-OH Chemical shift is concentration and temperature dependent.
Table 2: Predicted ¹³C NMR Data for this compound

(Solvent: CDCl₃)

Chemical Shift (δ) (ppm)Carbon TypeAssignmentNotes
~ 173.5C=OEster CarbonylExpected downfield shift for a carbonyl carbon.
~ 70.0CHC H-OHCarbon bearing the hydroxyl group.
~ 60.3CH₂-O-CH₂ -CH₃Methylene of the ethyl ester.
~ 35.0 - 40.0CH, CH₂Cyclohexyl carbonsRange for saturated cyclic carbons.
~ 31.0CH₂-CH₂ -COO-Alpha to the carbonyl group.
~ 25.0 - 30.0CH₂Cyclohexyl carbonsRange for saturated cyclic carbons.
~ 14.2CH₃-O-CH₂-CH₃ Methyl of the ethyl ester.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3600 - 3200BroadO-HStretching
2930 - 2850StrongC-HStretching
1735StrongC=OStretching
1250 - 1000StrongC-OStretching
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

(Ionization Mode: Electron Ionization - EI)

m/zProposed FragmentNotes
200[M]⁺Molecular ion (assuming the most common isotopes).
182[M - H₂O]⁺Loss of water from the hydroxyl group.
155[M - OCH₂CH₃]⁺Loss of the ethoxy group.
129[M - COOCH₂CH₃]⁺Loss of the entire ester group.
101[CH₂CH₂COOCH₂CH₃]⁺Cleavage of the bond between the cyclohexane ring and the propanoate side chain.
83[C₆H₁₁]⁺Cyclohexyl cation after loss of the side chain.
55[C₄H₇]⁺Common fragment from the cyclohexane ring.
45[OCH₂CH₃]⁺Ethoxy fragment.
29[CH₂CH₃]⁺Ethyl fragment.

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified liquid sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of an internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)
  • Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS) :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a GC vial.

  • Instrument Setup and Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The sample is vaporized and separated on a GC column (e.g., a non-polar capillary column). A typical temperature program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/minute to 250°C.

    • The separated components elute from the GC column and enter the mass spectrometer.

    • For Electron Ionization (EI), use a standard electron energy of 70 eV.

    • Acquire mass spectra over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final Report & Publication Structure_Confirmation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to synthesize and purify the compound and acquire experimental spectroscopic data to compare with the predictions provided herein.

An In-depth Technical Guide to the Purity and Characterization of Ethyl 3-(4-hydroxycyclohexyl)propanoate and its Analogue, Ethyl 3-cyclohexylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate is a substituted cyclohexyl ester with potential applications in various fields, including materials science and as a specialty chemical intermediate. Due to the limited public data on this specific molecule, this guide utilizes Ethyl 3-cyclohexylpropanoate as a surrogate to detail the essential purity and characterization protocols. This analogue shares the core ethyl propanoate and cyclohexyl moieties, making the analytical methodologies and spectral interpretations highly relevant.

Ethyl 3-cyclohexylpropanoate is recognized as a flavoring agent with a fruity odor.[1] Its characterization is crucial for quality control and to ensure its suitability for various applications. This guide will cover its physicochemical properties, synthesis, and detailed analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-cyclohexylpropanoate is presented in Table 1. This data is essential for its handling, storage, and for the development of analytical methods.

Table 1: Physicochemical Properties of Ethyl 3-cyclohexylpropanoate

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol [1]
Appearance Colorless, oily liquid[1]
Odor Powerful, fruity (pear-peach-banana type)[2]
Boiling Point 91-94 °C @ 8 mmHg[2]
Density 0.94 g/mL at 25 °C[2]
Refractive Index 1.448 (n²⁰/D)[2]
Solubility Insoluble in water; soluble in alcohol and oils[2]

Synthesis and Purification

The synthesis of Ethyl 3-cyclohexylpropanoate can be achieved through several established organic chemistry reactions. A common method is the esterification of 3-cyclohexylpropanoic acid with ethanol in the presence of an acid catalyst.

Logical Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 3-Cyclohexylpropanoic Acid + Ethanol Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Crude Crude Ethyl 3-cyclohexylpropanoate Reaction->Crude Extraction Work-up & Extraction Crude->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Distillation under Reduced Pressure Drying->Distillation Pure Pure Ethyl 3-cyclohexylpropanoate Distillation->Pure

Caption: A logical workflow for the synthesis and purification of Ethyl 3-cyclohexylpropanoate.

Experimental Protocol: Synthesis

A representative procedure for the synthesis of ethyl 3,3-diethoxypropanoate, which can be adapted for Ethyl 3-cyclohexylpropanoate, involves the reaction of an appropriate precursor with ethanol.[3] For Ethyl 3-cyclohexylpropanoate, a more direct synthesis involves the esterification of 3-cyclohexylpropanoic acid.

Materials:

  • 3-Cyclohexylpropanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyclohexylpropanoic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by distillation under reduced pressure to yield pure Ethyl 3-cyclohexylpropanoate.

Purity Assessment and Characterization

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and elucidate the structure of the synthesized compound.

Characterization Workflow

G Analytical Characterization Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Pure Ethyl 3-cyclohexylpropanoate GCMS_prep Dilution in appropriate solvent Sample->GCMS_prep NMR_prep Dissolution in deuterated solvent Sample->NMR_prep IR Infrared (IR) Spectroscopy Sample->IR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) GCMS_prep->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) NMR_prep->NMR Purity Purity Assessment GCMS->Purity Structure Structural Elucidation NMR->Structure IR->Structure Confirmation Confirmation of Identity Purity->Confirmation Structure->Confirmation

Caption: A standard workflow for the analytical characterization of Ethyl 3-cyclohexylpropanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like Ethyl 3-cyclohexylpropanoate and for confirming its molecular weight.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.[4][5]

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

Expected Results: The gas chromatogram should display a single major peak, indicating high purity. The mass spectrum of this peak should show the molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of Ethyl 3-cyclohexylpropanoate.[1] Key fragment ions would be expected from the loss of the ethoxy group (-OC₂H₅, m/z 139) and the ethyl group (-C₂H₅, m/z 155), as well as fragments characteristic of the cyclohexyl ring.

Table 2: Expected Mass Spectrometry Data for Ethyl 3-cyclohexylpropanoate

m/zInterpretation
184[M]⁺
155[M - C₂H₅]⁺
139[M - OC₂H₅]⁺
83[C₆H₁₁]⁺ (Cyclohexyl cation)
55Common fragment from cyclohexyl ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.[6]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a 5 mm NMR tube.[7][8]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Spectral Data: Based on the structure of Ethyl 3-cyclohexylpropanoate, the following proton signals are expected:

  • A triplet corresponding to the methyl protons of the ethyl group.

  • A quartet corresponding to the methylene protons of the ethyl group.

  • Multiplets for the methylene protons adjacent to the carbonyl group and the cyclohexyl ring.

  • A complex series of multiplets for the protons on the cyclohexyl ring.

Table 3: Predicted ¹H NMR Data for Ethyl 3-cyclohexylpropanoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.25t3H-O-CH₂-CH₃
~ 4.12q2H-O-CH₂ -CH₃
~ 2.25t2H-C(=O)-CH₂ -CH₂-
~ 1.50m2H-CH₂-CH₂ -Cyclohexyl
~ 0.8-1.8m11HCyclohexyl-H

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Data for Ethyl 3-cyclohexylpropanoate

Chemical Shift (δ, ppm)Assignment
~ 173C =O
~ 60-O-C H₂-CH₃
~ 37C H (cyclohexyl, C1)
~ 34-C(=O)-C H₂-
~ 33C H₂ (cyclohexyl, C2, C6)
~ 32-CH₂-C H₂-Cyclohexyl
~ 26.5C H₂ (cyclohexyl, C3, C5)
~ 26C H₂ (cyclohexyl, C4)
~ 14-O-CH₂-C H₃

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

Expected IR Spectral Data: The IR spectrum of Ethyl 3-cyclohexylpropanoate will be characterized by the following key absorption bands:

Table 5: Key IR Absorptions for Ethyl 3-cyclohexylpropanoate

Wavenumber (cm⁻¹)IntensityAssignment
~ 1735StrongC=O stretch (ester)
~ 2850-2930StrongC-H stretch (aliphatic)
~ 1180StrongC-O stretch (ester)

Conclusion

While specific data for this compound remains scarce in the public domain, this guide provides a robust framework for its purity assessment and characterization by leveraging data from its close analogue, Ethyl 3-cyclohexylpropanoate. The detailed methodologies for synthesis, purification, and analysis by GC-MS, NMR, and IR spectroscopy, along with the expected data, offer a comprehensive starting point for researchers. The workflows and tabulated data presented herein should enable a thorough and accurate characterization of this and similar molecules. For this compound, additional signals in the NMR spectra corresponding to the hydroxyl group and the methine proton at the point of hydroxyl substitution would be expected, as well as a broad O-H stretching band in the IR spectrum.

References

Navigating the Solubility Landscape of Ethyl 3-(4-hydroxycyclohexyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate possesses a chemical structure that includes a polar hydroxyl group and a non-polar cyclohexyl ring and ethyl ester group. This amphiphilic nature suggests a nuanced solubility profile. The interplay of these functional groups governs its interaction with various organic solvents, influencing its miscibility. This guide aims to provide a predictive analysis of its solubility and the methodologies for its empirical determination.

Predicted Solubility Profile

Based on the solubility of analogous compounds such as ethyl 3-cyclohexylpropanoate, which is known to be soluble in oils and miscible with ethanol, a predicted solubility profile for this compound can be extrapolated. The presence of the hydroxyl group is expected to increase its polarity compared to its non-hydroxylated counterpart, potentially enhancing its solubility in more polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
SolventChemical FormulaPredicted SolubilityRationale
Polar Protic
EthanolC₂H₅OHHighThe hydroxyl group of the solute can form hydrogen bonds with ethanol. The ethyl ester and cyclohexyl groups are compatible with the ethyl group of the solvent.
MethanolCH₃OHHighSimilar to ethanol, methanol is a small, polar protic solvent capable of hydrogen bonding.
IsopropanolC₃H₈OModerate to HighLarger alcohol, still capable of hydrogen bonding, but the increased non-polar character might slightly reduce solubility compared to methanol or ethanol.
Polar Aprotic
AcetoneC₃H₆OModerateCan act as a hydrogen bond acceptor for the solute's hydroxyl group. The non-polar parts of the solute are compatible with the methyl groups of acetone.
AcetonitrileC₂H₃NModerateA polar aprotic solvent that can interact with the polar functional groups of the solute.
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Non-Polar
HexaneC₆H₁₄LowThe high polarity of the hydroxyl group will likely make the compound poorly soluble in a non-polar alkane solvent.
TolueneC₇H₈Low to ModerateThe aromatic ring of toluene can have some interaction with the cyclohexyl ring, but the overall polarity difference may limit solubility.
Diethyl Ether(C₂H₅)₂OModerateThe ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups are compatible with the non-polar parts of the solute.
Chlorinated
Dichloromethane (DCM)CH₂Cl₂Moderate to HighA good solvent for many organic compounds, its polarity should be sufficient to dissolve the solute.
ChloroformCHCl₃Moderate to HighSimilar to DCM, chloroform is a versatile solvent for a wide range of organic molecules.

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Materials:

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.2 µm, solvent-compatible)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved particles.

  • Solvent Evaporation and Quantification:

    • Weigh the evaporating dish or vial containing the filtered solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the evaporating dish or vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish/vial.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent used.

Visualizing Solubility Principles

The following diagram illustrates the logical relationship between the structural features of this compound and its predicted solubility in different types of solvents.

G Solubility Prediction for this compound cluster_solute This compound cluster_solvents Solvent Types cluster_interactions Intermolecular Interactions & Predicted Solubility Solute This compound Hydroxyl Hydroxyl Group (-OH) Polar, Hydrogen Bond Donor/Acceptor Solute->Hydroxyl Ester Ethyl Ester Group (-COOEt) Polar, Hydrogen Bond Acceptor Solute->Ester Cyclohexyl Cyclohexyl Ring Non-Polar Solute->Cyclohexyl Interaction1 Strong Hydrogen Bonding High Solubility Hydroxyl->Interaction1 interacts with Interaction2 Dipole-Dipole & H-Bond Accepting Moderate to High Solubility Ester->Interaction2 interacts with Interaction3 Weak van der Waals Forces Low Solubility Cyclohexyl->Interaction3 interacts with PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) PolarProtic->Interaction1 enables PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) PolarAprotic->Interaction2 enables NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) NonPolar->Interaction3 enables

Caption: Predicted solubility based on molecular interactions.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a solid foundation for researchers by offering a predictive solubility table, a detailed experimental protocol for its determination, and a visual representation of the underlying chemical principles. The amphiphilic nature of this compound suggests a versatile solubility profile, with high solubility expected in polar protic and aprotic solvents and lower solubility in non-polar solvents. The provided methodologies will empower researchers to empirically validate these predictions and generate the precise data needed for their specific applications in drug development and other scientific endeavors.

An In-depth Technical Guide on the Thermal Stability of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate is a bifunctional molecule containing both an ester and a hydroxyl group, making its thermal stability a critical parameter in pharmaceutical development and manufacturing. Understanding its behavior at elevated temperatures is essential for defining storage conditions, processing parameters, and predicting shelf-life. This technical guide outlines the standard methodologies for assessing thermal stability, proposes potential degradation pathways, and presents a framework for interpreting the resulting data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for interpreting thermal analysis data.

PropertyValueSource
Molecular FormulaC₁₁H₂₀O₃
Molecular Weight200.28 g/mol
AppearanceColorless to pale yellow liquid (predicted)
Boiling PointNot determined
Melting PointNot determined

Experimental Protocols for Thermal Analysis

The thermal stability of a compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Conduct the analysis under an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss occurs (Td5%). The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C) to observe any potential glass transitions.

    • Ramp the temperature from -20 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting or boiling, while exothermic peaks often indicate decomposition.

Data Presentation: Hypothetical Thermal Analysis Data

The following tables summarize the expected, hypothetical data from TGA and DSC analysis of this compound.

Table 1: Hypothetical TGA Data

ParameterValue
Onset of Decomposition (Td5%)~ 220 °C
Temperature of Maximum Decomposition Rate (Tmax)~ 250 °C
Residual Mass at 600 °C< 5%

Table 2: Hypothetical DSC Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Boiling~ 280~ 295Endothermic
Decomposition~ 230~ 260Exothermic

Mandatory Visualizations

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound is likely to proceed through pathways involving the ester and alcohol functional groups. The most probable initial steps would be the elimination of water from the cyclohexanol ring to form an alkene, or the cleavage of the ester bond.

G Proposed Thermal Degradation Pathway A This compound B Dehydration A->B Heat (Δ) D Ester Pyrolysis A->D Heat (Δ) C Ethyl 3-(cyclohex-3-en-1-yl)propanoate + H2O B->C F Further Decomposition Products C->F E 4-hydroxycyclohexyl)propanoic acid + Ethylene D->E E->F

Caption: Proposed initial degradation pathways for this compound.

Experimental Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability study is outlined below.

G Experimental Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Reporting A Obtain pure sample of this compound B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Determine Td5% and Tmax from TGA data B->D E Identify melting, boiling, and decomposition events from DSC data C->E F Propose degradation mechanism D->F E->F G Compile technical report with data tables and visualizations F->G

Caption: Workflow for assessing the thermal stability of a pharmaceutical compound.

Interpretation and Conclusion

Based on the analysis of similar compounds and general principles of organic chemistry, this compound is expected to exhibit moderate thermal stability. The onset of decomposition is predicted to be above 200 °C, which would allow for standard processing and storage conditions. However, prolonged exposure to elevated temperatures will likely lead to degradation through dehydration and ester pyrolysis.

For drug development professionals, this implies that while the compound may be stable under normal handling, high-temperature processes such as melt extrusion or high-heat sterilization should be approached with caution. It is strongly recommended that empirical thermal analysis be conducted on the specific batch of this compound to be used in any formulation to obtain precise and reliable stability data. The methodologies and frameworks provided in this guide offer a robust starting point for such an investigation.

An In-depth Technical Guide to the Material Safety of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (SDS) is readily available for Ethyl 3-(4-hydroxycyclohexyl)propanoate (CAS No. 119557-46-7). The following information is compiled from data on structurally similar compounds, namely Ethyl 3-cyclohexylpropionate and 3-(4-hydroxycyclohexyl)propanoic acid, as well as general principles of laboratory chemical safety. This guide should be used as a supplementary resource, and a comprehensive risk assessment should be conducted before handling this chemical.

Chemical Identification and Physical Properties

Due to the lack of specific data for this compound, the physical and chemical properties of the analogous compound, Ethyl 3-cyclohexylpropionate, are provided below for estimation. The presence of a hydroxyl group in the target molecule may alter these properties, likely increasing polarity and boiling point, and affecting solubility.

PropertyValue (for Ethyl 3-cyclohexylpropionate)Source
Molecular Formula C11H20O2PubChem[1]
Molecular Weight 184.27 g/mol PubChem[1]
Appearance Colorless, oily liquidThe Good Scents Company
Boiling Point 91-94 °C @ 8 mmHgPubChem[1]
Density 0.926 - 0.932 g/cm³ @ 25°CThe Good Scents Company
Flash Point 50 °C (122 °F)The Good Scents Company
Solubility in Water InsolubleThe Good Scents Company

Hazard Identification and Toxicological Profile

A comprehensive toxicological profile for this compound is not available. The hazard information is extrapolated from the GHS classifications of its structural analogs.

GHS Hazard Classification (Extrapolated):

Hazard ClassClassification (Analog)Hazard Statement (Analog)Source
Flammable Liquids Category 3 (Ethyl 3-cyclohexylpropionate)H226: Flammable liquid and vaporThe Good Scents Company[2]
Skin Corrosion/Irritation Category 2 (3-(4-hydroxycyclohexyl)propanoic acid)H315: Causes skin irritationPubChem[3]
Serious Eye Damage/Eye Irritation Category 2A (3-(4-hydroxycyclohexyl)propanoic acid)H319: Causes serious eye irritationPubChem[3]
Specific Target Organ Toxicity - Single Exposure Category 3 (3-(4-hydroxycyclohexyl)propanoic acid)H335: May cause respiratory irritationPubChem[3]

Toxicological Data (Analog):

TestSpeciesRouteValueAnalog CompoundSource
LD50RatOral585 mg/kgAllyl cyclohexylpropionateChemicalBook[4]

Note: The LD50 value is for an allyl ester, which may have different toxicity compared to the ethyl ester. This value should be considered indicative of potential moderate oral toxicity.

Experimental Protocols: Safe Handling, Storage, and Disposal

Given the absence of a specific protocol for this compound, the following general procedures for handling alicyclic esters in a laboratory setting should be followed.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles should be worn at all times.[5]

  • Skin Protection: A laboratory coat and nitrile gloves are required to prevent skin contact.[5]

  • Footwear: Closed-toe shoes must be worn in the laboratory.[5]

Handling
  • All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Use appropriate tools for transfers to minimize the risk of spills.

  • Grounding of containers and receiving equipment is recommended to prevent static discharge, especially given the flammability of the analogous ester.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[6]

  • Store separately from strong oxidizing agents, acids, and bases.

Disposal
  • Dispose of waste in designated "Organic Liquid" waste containers.[5]

  • Do not dispose of down the laboratory drain.[5]

  • Follow all institutional and local regulations for hazardous waste disposal.[7]

Visualizations

Hazard Identification and Response Workflow

Hazard_Response_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures cluster_emergency Emergency Response Assess_Flammability Flammable Liquid (Analog Data) Grounding Ground Equipment Assess_Flammability->Grounding Assess_Health Skin/Eye Irritant, Respiratory Irritant (Analog Data) Goggles Safety Goggles Assess_Health->Goggles Gloves Nitrile Gloves Assess_Health->Gloves Lab_Coat Lab Coat Assess_Health->Lab_Coat Avoid_Contact Avoid Skin/Eye Contact and Inhalation Assess_Health->Avoid_Contact Assess_Toxicity Potential Oral Toxicity (Analog Data) Assess_Toxicity->Avoid_Contact Fume_Hood Work in Fume Hood Fume_Hood->Avoid_Contact Spill Spill Response Fume_Hood->Spill First_Aid First Aid Avoid_Contact->First_Aid Fire Fire Extinguishing Grounding->Fire

Caption: A workflow diagram illustrating hazard assessment and corresponding safety measures.

General Ester Synthesis Protocol Logic

Ester_Synthesis_Protocol Start Start Reactants Combine Carboxylic Acid and Alcohol Start->Reactants Catalyst Add Acid Catalyst (e.g., H2SO4) Reactants->Catalyst Heat Heat Reaction Mixture (Reflux) Catalyst->Heat Workup Aqueous Workup (e.g., NaHCO3 wash) Heat->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purify by Distillation or Chromatography Drying->Purification End End Purification->End

Caption: A logical flow diagram for a general Fischer esterification synthesis.[8]

References

The Biological Activity of Ethyl 3-(4-hydroxycyclohexyl)propanoate: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of Ethyl 3-(4-hydroxycyclohexyl)propanoate. At present, there is no publicly available research detailing any specific pharmacological, therapeutic, or even toxicological effects of this compound.

This technical guide aims to provide a transparent overview of the current knowledge landscape surrounding this compound for researchers, scientists, and drug development professionals. The core finding is that while the chemical identity of the molecule is established, its interactions with biological systems have not been a subject of published scientific investigation.

Summary of Available Information

Searches of prominent chemical and biological databases yield basic physicochemical properties and supplier information for this compound. However, these resources do not contain any data related to its biological effects. The compound is structurally a substituted fatty acid ester, a broad class of molecules with diverse and often non-specific biological roles. For instance, some fatty acid esters are used as surfactants or emulsifiers in industrial applications. A closely related compound, Ethyl 3-cyclohexylpropionate, is noted for its use in the fragrance industry, but this application does not imply any specific therapeutic bioactivity.

Due to the absence of experimental data, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled. The creation of such content would be entirely speculative and would not meet the standards of scientific rigor.

Future Directions and Research Opportunities

The absence of data on this compound presents an open field for novel research. The initial steps to characterize its potential biological activity would logically involve a sequence of foundational studies.

In Silico and Computational Screening

A first-pass investigation could involve computational methods to predict potential biological targets. Such in silico studies can provide hypotheses about the molecule's activity based on its structural similarity to known bioactive compounds.

Below is a conceptual workflow for how such an initial computational investigation might be structured.

G cluster_0 Computational Prediction Workflow mol This compound (SMILES/SDF) dbs Screening against Bioactivity Databases (e.g., ChEMBL, PubChem) mol->dbs qsar QSAR & Predictive Modeling mol->qsar targets Predicted Biological Targets dbs->targets qsar->targets admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) qsar->admet report Prioritized Hypotheses for Experimental Validation targets->report admet->report

Literature review of Ethyl 3-(4-hydroxycyclohexyl)propanoate research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available scientific and technical information regarding Ethyl 3-(4-hydroxycyclohexyl)propanoate. Despite a comprehensive literature search, it is important to note that detailed research on this specific chemical compound is exceptionally limited in publicly accessible scientific databases and literature.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₁₁H₂₀O₃. It is the ethyl ester of 3-(4-hydroxycyclohexyl)propanoic acid.

Synonyms:

  • 3-(4-Hydroxy-cyclohexyl)-propionic acid ethyl ester

CAS Number:

  • 116941-06-1

Molecular Structure: The structure consists of a cyclohexane ring substituted with a hydroxyl group at the 4-position and a 3-(ethoxycarbonyl)propyl group.

DOT Script:

Caption: Chemical structure of this compound.

Quantitative Data

A thorough search for specific, experimentally determined quantitative data for this compound yielded no concrete results. Properties such as melting point, boiling point, density, and solubility have not been documented in the reviewed literature. Similarly, no spectral data (e.g., NMR, IR, Mass Spectrometry) for this compound could be located.

For comparative purposes, data for the parent acid, 3-(4-hydroxycyclohexyl)propanoic acid (CAS 500793-45-3), is presented below.

PropertyValue
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
Topological Polar Surface Area57.5 Ų
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3

Synthesis and Experimental Protocols

No detailed experimental protocols for the synthesis of this compound were found in the available literature. General esterification methods, such as Fischer esterification of the parent carboxylic acid (3-(4-hydroxycyclohexyl)propanoic acid) with ethanol in the presence of an acid catalyst, could theoretically be employed. However, no specific reaction conditions, yields, or purification methods for this particular compound have been published.

The logical workflow for a potential synthesis is outlined below.

DOT Script:

G A 3-(4-hydroxycyclohexyl)propanoic acid D Reaction Mixture A->D B Ethanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Fischer Esterification D->E F Work-up and Purification (e.g., Extraction, Chromatography) E->F G This compound F->G

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

The current body of scientific literature lacks any studies on the biological activity of this compound. Consequently, there is no information regarding its pharmacological effects, potential therapeutic applications, or any associated signaling pathways.

Conclusion

There is a significant gap in the scientific literature concerning this compound. While the chemical identity is established with a registered CAS number, there is a notable absence of published research detailing its physicochemical properties, synthesis protocols, and biological functions. This presents an opportunity for novel research to characterize this compound and explore its potential applications. Researchers and drug development professionals interested in this molecule will need to conduct foundational research to establish its properties and potential utility.

Ethyl 3-(4-hydroxycyclohexyl)propanoate derivatives and analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 3-(4-hydroxycyclohexyl)propanoate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its synthesis, and potential biological significance. Due to the limited direct research on this specific molecule, this guide synthesizes information from related compounds and established chemical principles to offer a foundational understanding for researchers.

Introduction

This compound is a carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an ethyl propanoate chain. Its structure, combining a polar hydroxyl group and a more lipophilic ester, suggests potential for diverse biological interactions. This guide will explore a feasible synthetic route, physicochemical properties, and potential therapeutic applications based on the analysis of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its aromatic precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, is presented below.

PropertyThis compoundEthyl 3-(4-hydroxyphenyl)propanoate
Molecular Formula C₁₁H₂₀O₃C₁₁H₁₄O₃
Molecular Weight 200.27 g/mol 194.23 g/mol
CAS Number 116941-06-157784-87-1
Appearance Predicted: Colorless liquidColorless to pale yellow liquid
Boiling Point Predicted: >250 °C277 °C
LogP Predicted: 1.91.8
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

Synthesis

A robust and scalable synthesis of this compound can be achieved via the catalytic hydrogenation of its commercially available aromatic precursor, Ethyl 3-(4-hydroxyphenyl)propanoate.

Synthetic Workflow

The overall synthetic process is illustrated in the workflow diagram below.

G cluster_0 Synthesis of this compound A Start: Ethyl 3-(4-hydroxyphenyl)propanoate B Reaction Vessel A->B Dissolve in Ethanol C Catalytic Hydrogenation B->C Add Catalyst (e.g., Rh/C) Pressurize with H₂ D Filtration C->D Filter to remove catalyst E Solvent Evaporation D->E Remove Ethanol under reduced pressure F Purification (Column Chromatography) E->F G End: this compound F->G

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the catalytic hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate.

Materials:

  • Ethyl 3-(4-hydroxyphenyl)propanoate

  • Ethanol (anhydrous)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Hydrogen gas (H₂)

  • Celite®

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, dissolve Ethyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in anhydrous ethanol.

  • Carefully add 5% Rhodium on Carbon catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC, GC-MS, or by observing hydrogen uptake.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not extensively reported in the public domain. However, the structural motif of a substituted cyclohexyl ring is present in pharmacologically active molecules. For instance, SAR150640, a complex ethyl benzoate derivative incorporating a trans-4-aminocyclohexyl moiety, is a potent and selective β3-adrenoceptor agonist.

Based on this distant analogy, it is hypothesized that derivatives of this compound could potentially interact with G-protein coupled receptors (GPCRs), such as adrenergic receptors.

Hypothesized Signaling Pathway: β3-Adrenergic Receptor Activation

Activation of the β3-adrenoceptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade can have various physiological effects depending on the cell type.

G cluster_pathway Hypothesized β3-Adrenergic Signaling Agonist Hypothetical Agonist (e.g., Derivative of Ethyl 3-(4-hydroxycyclohexyl)propanoate) Receptor β3-Adrenergic Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: Hypothesized signaling pathway upon β3-adrenergic receptor activation.

Conclusion and Future Directions

This compound is a molecule with potential for further investigation in drug discovery. The synthetic route presented here is robust and allows for the generation of material for biological screening. Future research should focus on the synthesis of a library of derivatives by modifying the hydroxyl and ester functionalities to explore the structure-activity relationship (SAR). Screening these compounds against a panel of GPCRs, including adrenergic receptors, could uncover novel therapeutic agents. The development of detailed in vitro and in vivo studies will be crucial to validate any initial findings and to understand the full pharmacological profile of this chemical scaffold.

Methodological & Application

Application Notes and Protocols: Ethyl 3-(4-hydroxycyclohexyl)propanoate as a Versatile Building Block for Novel Polyester Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-hydroxycyclohexyl)propanoate is a bifunctional monomer containing a hydroxyl and an ester group, rendering it a promising candidate for the synthesis of novel aliphatic polyesters. The incorporation of the bulky cyclohexyl group into the polymer backbone is anticipated to impart unique thermal and mechanical properties, such as a higher glass transition temperature and altered degradation kinetics, compared to linear aliphatic polyesters. These characteristics make polymers derived from this monomer attractive for various biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and medical implants. This document provides an overview of the potential polymerization pathways for this compound and detailed, hypothetical protocols for its use in creating advanced polymer architectures.

Introduction

Aliphatic polyesters are a well-established class of biodegradable and biocompatible polymers widely utilized in the biomedical field.[1][2] Their tunable properties allow for the design of materials with specific degradation rates and mechanical strengths suitable for applications ranging from surgical sutures to drug delivery systems.[1] The introduction of functional groups or bulky side chains, such as the cyclohexyl group from this compound, can further enhance the properties of these polyesters. The rigid and non-polar nature of the cyclohexyl ring is expected to influence chain packing and intermolecular interactions, leading to materials with distinct physical characteristics.

This application note explores two primary polymerization strategies for this compound:

  • Direct Polycondensation: A step-growth polymerization method where the hydroxyl group of one monomer reacts with the ester group of another, eliminating ethanol to form the polyester chain.

  • Ring-Opening Polymerization (ROP): An indirect, chain-growth method that first requires the intramolecular cyclization of the monomer to form a lactone, which is then polymerized.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the monomer is presented in Table 1.

PropertyValue
CAS Number 116941-06-1
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point Not readily available
Solubility Soluble in common organic solvents

Table 1. Physicochemical properties of this compound.

Polymerization Methodologies

Direct Polycondensation

Direct polycondensation of a hydroxy ester is a feasible route to produce polyesters. This method involves heating the monomer, typically in the presence of a catalyst, to drive the transesterification reaction forward by removing the ethanol byproduct.

3.1.1. Proposed Reaction Scheme

Polycondensation Monomer n this compound Polymer Poly(3-(4-hydroxycyclohexyl)propanoate) Monomer->Polymer Heat, Catalyst Byproduct + n C₂H₅OH

Caption: Polycondensation of this compound.

3.1.2. Experimental Protocol: Polycondensation

This protocol is a representative example and may require optimization.

  • Materials:

    • This compound (monomer)

    • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

    • High-boiling point, inert solvent (e.g., diphenyl ether), optional for solution polymerization

    • Nitrogen or Argon gas for inert atmosphere

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Distillation head with condenser and collection flask

    • Heating mantle with temperature controller

    • Vacuum pump

  • Procedure:

    • Charge the reaction flask with this compound and the catalyst (e.g., 0.1 mol% Ti(OBu)₄).

    • Assemble the reaction apparatus and purge with inert gas for 15-20 minutes.

    • Heat the reaction mixture under a slow stream of inert gas to 150-180°C with stirring. Ethanol will begin to distill off.

    • After the initial distillation of ethanol ceases (approximately 2-4 hours), gradually apply a vacuum (down to <1 mmHg) over 1-2 hours.

    • Continue heating under vacuum for an additional 4-8 hours to drive the polymerization to completion and remove residual ethanol.

    • Cool the reaction to room temperature under an inert atmosphere. The resulting polymer will be a viscous liquid or a solid.

    • Dissolve the polymer in a suitable solvent (e.g., chloroform, THF) and precipitate into a non-solvent (e.g., cold methanol) to purify.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

3.1.3. Expected Polymer Properties

ParameterExpected Range
Molecular Weight (Mn) 5,000 - 20,000 g/mol
Polydispersity Index (PDI) > 2
Glass Transition Temp. (Tg) 60 - 90 °C
Appearance Amorphous solid

Table 2. Expected properties of Poly(3-(4-hydroxycyclohexyl)propanoate) via polycondensation.

Ring-Opening Polymerization (ROP)

ROP typically yields polymers with higher molecular weights and narrower molecular weight distributions compared to polycondensation. This method first requires the conversion of the linear hydroxy ester into a cyclic lactone monomer.

3.2.1. Proposed Reaction Scheme

ROP_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Ring-Opening Polymerization Monomer This compound Lactone Cyclohexyl-fused Lactone Monomer->Lactone Deprotonation & Intramolecular Cyclization Lactone_ROP n Cyclohexyl-fused Lactone Polymer Poly(3-(4-hydroxycyclohexyl)propanoate) Lactone_ROP->Polymer Initiator, Catalyst

Caption: Two-step process for ROP of the monomer.

3.2.2. Experimental Protocol: Lactone Synthesis (Hypothetical)

  • Materials:

    • This compound

    • Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide)

    • Anhydrous, non-protic solvent (e.g., THF)

    • Quenching agent (e.g., saturated ammonium chloride solution)

  • Procedure:

    • Dissolve this compound in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add the base to deprotonate the hydroxyl group.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours to facilitate intramolecular cyclization.

    • Quench the reaction with a saturated ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting lactone by column chromatography or distillation under reduced pressure.

3.2.3. Experimental Protocol: Ring-Opening Polymerization

  • Materials:

    • Purified cyclohexyl-fused lactone monomer

    • Initiator (e.g., Benzyl alcohol)

    • Organocatalyst (e.g., 1,8-Diazabicycloundec-7-ene (DBU)) or metal-based catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂))

    • Anhydrous solvent (e.g., Toluene or bulk polymerization)

  • Procedure:

    • In a glovebox or under high vacuum, add the lactone monomer, initiator, and catalyst to a flame-dried reaction vessel.

    • If using a solvent, add anhydrous toluene.

    • Seal the vessel and heat to the desired temperature (e.g., 110-140°C for Sn(Oct)₂ or room temperature to 60°C for organocatalysts).

    • Monitor the reaction progress by ¹H NMR or GPC analysis of aliquots.

    • Once the desired conversion is reached, cool the reaction and quench if necessary (e.g., with benzoic acid for organocatalyzed reactions).

    • Dissolve the polymer in a suitable solvent and precipitate into a non-solvent to purify.

    • Dry the purified polymer under vacuum.

3.2.4. Expected Polymer Properties

ParameterExpected Range
Molecular Weight (Mn) 20,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.1 - 1.5
Glass Transition Temp. (Tg) 70 - 100 °C
Appearance Amorphous solid

Table 3. Expected properties of Poly(3-(4-hydroxycyclohexyl)propanoate) via ROP.

Potential Applications in Drug Development

The unique properties of polyesters derived from this compound make them suitable for a range of biomedical applications.

Applications cluster_Applications Potential Biomedical Applications Polymer Poly(3-(4-hydroxycyclohexyl)propanoate) DrugDelivery Controlled Drug Delivery (e.g., hydrophobic drug encapsulation) Polymer->DrugDelivery TissueEng Tissue Engineering Scaffolds (e.g., bone regeneration) Polymer->TissueEng Implants Medical Implants (e.g., biodegradable screws, stents) Polymer->Implants

Caption: Potential applications of the novel polyester.

  • Controlled Drug Delivery: The hydrophobic nature of the cyclohexyl group can enhance the encapsulation efficiency of poorly water-soluble drugs. The degradation of the polyester backbone would then facilitate a sustained release of the therapeutic agent.

  • Tissue Engineering: The polymer's mechanical properties and biocompatibility could be leveraged to fabricate scaffolds that support cell growth and tissue regeneration, particularly for bone and cartilage repair where mechanical integrity is crucial.

  • Medical Implants: Biodegradable implants such as screws, pins, or stents could be manufactured from this polymer, offering the advantage of gradual resorption by the body, eliminating the need for a second surgery for removal.

Conclusion

This compound presents a valuable opportunity for the development of novel aliphatic polyesters with enhanced thermal and mechanical properties. Both direct polycondensation and ring-opening polymerization are viable synthetic routes, with ROP likely offering better control over the polymer's molecular weight and dispersity. The resulting polymers hold significant promise for advanced applications in the fields of drug delivery, tissue engineering, and biodegradable medical devices. Further research is warranted to fully explore the synthesis, characterization, and biomedical potential of these innovative materials.

References

Application Notes: Ethyl 3-(4-hydroxycyclohexyl)propanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate (EHCP) is a small molecule featuring a cyclohexane ring, a hydroxyl group, and an ethyl propanoate side chain. While public domain data on the specific biological activity of EHCP is limited, its structural motifs—a substituted cyclohexane ring and a flexible ester chain—are present in various biologically active compounds. This makes EHCP a candidate for investigation as a molecular scaffold or a starting point for the synthesis of novel therapeutic agents.

These application notes propose a hypothetical, yet standardized, workflow for the initial assessment of EHCP in a drug discovery context. We will postulate its activity against a hypothetical enzyme, "Novel Therapeutic Target X" (NTT-X), a key protein in a hypothetical inflammatory signaling pathway, to illustrate the screening and characterization process.

Hypothetical Mechanism of Action

For the purpose of this document, we hypothesize that EHCP acts as an allosteric inhibitor of NTT-X. Binding of EHCP to a site distinct from the active site is presumed to induce a conformational change in NTT-X, reducing its catalytic efficiency and thereby downregulating a pro-inflammatory signaling cascade. This proposed mechanism provides a framework for designing relevant biochemical and cell-based assays.

Potential Therapeutic Applications

Based on the hypothetical inhibition of the NTT-X inflammatory pathway, EHCP and its future analogs could be explored for the treatment of chronic inflammatory diseases, such as:

  • Rheumatoid Arthritis

  • Inflammatory Bowel Disease

  • Psoriasis

  • Certain neuroinflammatory conditions

Physicochemical Properties (Predicted)

A preliminary in-silico analysis provides predicted physicochemical properties crucial for assessing its drug-likeness.

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight 200.28 g/mol Adherence to Lipinski's Rule of Five (<500 Da) for oral bioavailability.
LogP (o/w) 1.8 - 2.5Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 46.5 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1 (hydroxyl group)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2 (ester carbonyl, hydroxyl)Contributes to target binding and solubility.

Experimental Protocols

The following protocols describe a general workflow for evaluating a novel compound like EHCP against a specific target.

Protocol 1: In Vitro NTT-X Enzyme Inhibition Assay (ELISA-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of EHCP against the purified NTT-X enzyme.

Materials:

  • Recombinant human NTT-X enzyme

  • Biotinylated substrate peptide for NTT-X

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • This compound (EHCP), dissolved in DMSO

  • ATP solution

  • Streptavidin-coated 96-well plates

  • Anti-phospho-substrate antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Methodology:

  • Coat streptavidin-coated 96-well plates with the biotinylated substrate peptide by incubating for 2 hours at room temperature. Wash plates 3 times with Wash Buffer (Assay Buffer with 0.05% Tween-20).

  • Prepare serial dilutions of EHCP in Assay Buffer, starting from 100 µM down to 0.1 nM. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • In each well, add 20 µL of the EHCP dilution (or control).

  • Add 20 µL of NTT-X enzyme solution (final concentration, e.g., 5 ng/µL) to all wells except the background control.

  • Initiate the enzymatic reaction by adding 10 µL of ATP solution (final concentration, e.g., 10 µM).

  • Incubate the plate for 60 minutes at 37°C.

  • Stop the reaction and wash the plate 5 times with Wash Buffer.

  • Add 50 µL of HRP-conjugated anti-phospho-substrate antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the color development by adding 100 µL of Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each EHCP concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Reporter Assay for NTT-X Pathway Activity

Objective: To assess the ability of EHCP to inhibit the NTT-X signaling pathway in a cellular context.

Materials:

  • HEK293 cells stably transfected with a luciferase reporter gene downstream of a promoter regulated by the NTT-X pathway.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Pathway agonist (e.g., a cytokine or growth factor that activates the NTT-X pathway).

  • EHCP dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Methodology:

  • Seed the transfected HEK293 cells into white, clear-bottom 96-well plates at a density of 20,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of EHCP (from 100 µM to 0.1 nM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells by adding the pathway agonist at its EC80 concentration. Include an unstimulated control.

  • Incubate for 6 hours at 37°C in a CO₂ incubator.

  • Allow the plate to equilibrate to room temperature.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of the agonist-induced signal for each EHCP concentration and determine the IC50 value.

Protocol 3: MTT Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of EHCP and determine its CC50 (50% cytotoxic concentration).

Materials:

  • HepG2 cells (or other relevant cell line).

  • DMEM supplemented with 10% FBS.

  • EHCP dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Methodology:

  • Seed HepG2 cells in a 96-well plate at 10,000 cells/well and incubate overnight.

  • Treat cells with a serial dilution of EHCP (e.g., from 200 µM down to 0.1 µM). Include a vehicle control.

  • Incubate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Hypothetical Quantitative Data Summary

The following tables summarize example data that could be generated from the protocols above for EHCP and a set of hypothetical analogs.

Table 1: In Vitro and Cellular Activity

CompoundNTT-X Enzymatic IC50 (µM)Cellular Reporter IC50 (µM)Selectivity Index (CC50 / Cellular IC50)
EHCP 5.212.89.8
Analog A-1 1.84.525.1
Analog A-2 15.635.24.3
Analog B-1 0.41.1>90

Table 2: ADME & Toxicology Profile

CompoundAqueous Solubility (µM)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Cytotoxicity CC50 (HepG2, µM)
EHCP 758.545125
Analog A-1 5010.230113
Analog A-2 1203.1>60151
Analog B-1 2515.615>100

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Agonist Receptor NTTX NTT-X (Enzyme) Receptor->NTTX Activates DownstreamKinase Downstream Kinase NTTX->DownstreamKinase Phosphorylates TF Transcription Factor DownstreamKinase->TF Activates EHCP EHCP EHCP->NTTX Inhibits Gene Pro-inflammatory Genes TF->Gene Induces Transcription Agonist Agonist Agonist->Receptor Activates

Caption: Hypothetical signaling pathway of Novel Therapeutic Target X (NTT-X).

Experimental Workflow for Compound Evaluation

G cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_tertiary Lead Optimization p1 Biochemical Assay (Protocol 1: NTT-X IC50) hit Confirmed Hit p1->hit IC50 < 10 µM s1 Cell-Based Assay (Protocol 2: Reporter IC50) lead Lead Candidate s1->lead Cellular IC50 < 10 µM Selectivity Index > 10 s2 Cytotoxicity Assay (Protocol 3: CC50) s2->lead t1 ADME Profiling (Solubility, Permeability) dev Preclinical Development t1->dev t2 In Vivo Efficacy Studies (Disease Models) t2->dev start EHCP & Analogs (Compound Library) start->p1 hit->s1 hit->s2 lead->t1 lead->t2

Caption: General workflow for screening and progressing a novel chemical entity.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Ethyl 3-(4-hydroxycyclohexyl)propanoate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is an organic ester containing a cyclohexanol moiety. Its analysis is crucial for quality control in manufacturing, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of this compound.

This application note details a robust RP-HPLC method for the analysis of this compound. The described method is a recommended starting point and may require further optimization and validation for specific sample matrices.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm
Run Time 15 minutes

2.2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or ultrapure)

  • Methanol (HPLC Grade, for sample preparation)

Protocols

3.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the initial mobile phase to a concentration within the calibration range.

3.3. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure no carryover.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) and then store it in an appropriate solvent (e.g., 80:20 Acetonitrile:Water).

Data Presentation

Table 1: Hypothetical Chromatographic Data for this compound

ParameterValue
Retention Time (min) 7.8
Tailing Factor 1.1
Theoretical Plates > 5000

Table 2: Hypothetical Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
Correlation Coefficient (r²) > 0.999

Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase A Standard & Sample Weighing B Solution Preparation (Dissolving & Diluting) A->B C Filtration (0.45 µm) B->C E Calibration Curve Generation (Injecting Standards) C->E Standards F Sample Injection & Analysis C->F Samples D HPLC System Equilibration D->E D->F H Quantification using Calibration Curve E->H G Peak Integration & Identification F->G G->H I Report Generation H->I

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. The method demonstrates good performance with hypothetical data showing excellent linearity. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry. Method validation in accordance with regulatory guidelines is recommended before routine use.

Application Note: Analysis of Ethyl 3-(4-hydroxycyclohexyl)propanoate using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive gas chromatography (GC) method for the qualitative and quantitative analysis of Ethyl 3-(4-hydroxycyclohexyl)propanoate. The protocol outlines sample preparation, including an optional derivatization step to improve analyte volatility and peak shape, as well as the instrumental conditions for both Flame Ionization Detection (FID) and Mass Spectrometry (MS). This method is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound.

Introduction

This compound is a bifunctional molecule containing both an ester and a hydroxyl group. Its analysis by gas chromatography can be challenging due to the polar nature of the hydroxyl group, which may lead to poor peak shape and thermal instability. This application note provides a robust GC method, including a derivatization step to silylate the hydroxyl group, thereby increasing its volatility and improving chromatographic performance. The method is suitable for the determination of purity and quantification of the analyte in various sample matrices.

Experimental Protocol

2.1. Sample Preparation

Samples should be dissolved in a suitable low boiling point solvent such as dichloromethane or ethyl acetate.[1] For samples containing non-volatile residues, a liquid-liquid or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[1][2]

2.1.1. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • If an internal standard is used, add it to each standard and sample at a constant concentration. A suitable internal standard would be an ester of similar chain length and functionality that is not present in the sample, such as ethyl heptadecanoate.[2]

2.2. Derivatization Protocol (Optional but Recommended)

To improve peak shape and thermal stability, derivatization of the hydroxyl group is recommended.

  • Pipette 100 µL of the sample or standard solution into a clean, dry autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC analysis.

2.3. Gas Chromatography (GC) Conditions

The following instrumental parameters can be used for the analysis.

Parameter GC-FID GC-MS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250°C250°C
Injection Volume 1 µL1 µL
Split Ratio 20:120:1
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 minStart at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 300°CN/A
MS Source Temp. N/A230°C
MS Quad Temp. N/A150°C
Scan Range N/A40-450 m/z

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Retention Time and Calibration Data

Analyte Retention Time (min) Calibration Range (µg/mL) Correlation Coefficient (r²) Limit of Detection (LOD) (µg/mL) Limit of Quantitation (LOQ) (µg/mL)
This compoundTo be determined1 - 100> 0.995To be determinedTo be determined
TMS-derivatized AnalyteTo be determined1 - 100> 0.995To be determinedTo be determined

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Ethyl Acetate Sample->Dissolution Derivatization Derivatization (Optional) with BSTFA Dissolution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

References

Application Notes and Protocols for the Esterification of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-(4-hydroxycyclohexyl)propanoate through two common esterification methods: Fischer Esterification and Steglich Esterification. These protocols are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure combines a hydrophilic hydroxyl group with a more lipophilic ethyl ester, making it a versatile building block. The synthesis of this compound is typically achieved through the esterification of 3-(4-hydroxycyclohexyl)propanoic acid with ethanol. This document outlines two reliable and widely used protocols for this transformation.

Fischer Esterification is a classic acid-catalyzed esterification method.[1] It involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1]

Steglich Esterification is a milder method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.[3][4] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[3]

Data Presentation: Comparison of Esterification Protocols

The following table summarizes the key quantitative parameters for the Fischer and Steglich esterification protocols for the synthesis of this compound.

ParameterFischer EsterificationSteglich Esterification
Starting Material 3-(4-hydroxycyclohexyl)propanoic acid3-(4-hydroxycyclohexyl)propanoic acid
Reagents Ethanol, Sulfuric Acid (catalyst)Ethanol, DCC, DMAP (catalyst)
Solvent Ethanol (acts as reagent and solvent)Dichloromethane (DCM)
Temperature Reflux (approx. 78 °C)0 °C to Room Temperature
Reaction Time 2-4 hours2-12 hours
Typical Yield High (can exceed 90%)Good to High (typically 80-95%)
Work-up Neutralization, ExtractionFiltration, Extraction
Byproducts WaterDicyclohexylurea (DCU), Water

Experimental Protocols

Protocol 1: Fischer Esterification

This protocol describes the synthesis of this compound using the Fischer esterification method.

Materials:

  • 3-(4-hydroxycyclohexyl)propanoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-(4-hydroxycyclohexyl)propanoic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which acts as both the reactant and the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification

This protocol details the synthesis of this compound via the Steglich esterification method.[3]

Materials:

  • 3-(4-hydroxycyclohexyl)propanoic acid

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-(4-hydroxycyclohexyl)propanoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the stirring solution in an ice bath to 0 °C.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU using a Buchner funnel and wash the filter cake with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification Start Start Reagents Mix: 3-(4-hydroxycyclohexyl)propanoic acid Ethanol (excess) H₂SO₄ (cat.) Start->Reagents Reflux Heat to Reflux (2-4 hours) Reagents->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Excess Ethanol (Rotary Evaporator) Cool->Evaporate Dissolve Dissolve in EtOAc Evaporate->Dissolve Wash_NaHCO3 Wash with NaHCO₃ (aq) Dissolve->Wash_NaHCO3 Wash_H2O Wash with H₂O Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography (Optional) Concentrate->Purify End Product Purify->End

Caption: Workflow for Fischer Esterification.

Steglich Esterification Workflow

Steglich_Esterification Start Start Reagents Mix: 3-(4-hydroxycyclohexyl)propanoic acid Ethanol, DMAP in DCM Start->Reagents Cool Cool to 0 °C Reagents->Cool Add_DCC Add DCC in DCM Cool->Add_DCC Stir Stir at RT (2-12 hours) Add_DCC->Stir Filter Filter DCU Precipitate Stir->Filter Wash_HCl Wash with 1M HCl Filter->Wash_HCl Wash_NaHCO3 Wash with NaHCO₃ (aq) Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Product Purify->End Esterification_Methods Start 3-(4-hydroxycyclohexyl)propanoic Acid + Ethanol Fischer Fischer Esterification Start->Fischer Steglich Steglich Esterification Start->Steglich Product This compound Fischer->Product Fischer_Cond Conditions: - Strong Acid Catalyst (H₂SO₄) - High Temperature (Reflux) Fischer->Fischer_Cond Steglich->Product Steglich_Cond Conditions: - DCC, DMAP - Mild Temperature (RT) Steglich->Steglich_Cond

References

Application Note: Derivatization of Ethyl 3-(4-hydroxycyclohexyl)propanoate for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the chemical derivatization of Ethyl 3-(4-hydroxycyclohexyl)propanoate to improve its analytical characteristics for chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar hydroxyl group, the parent molecule exhibits poor volatility and thermal stability, leading to suboptimal chromatographic performance. Derivatization techniques such as silylation and acylation are presented to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety. This note includes a comparison of common derivatization reagents, detailed experimental protocols, and representative analytical performance data to guide researchers in selecting and implementing the appropriate method for their specific analytical needs.

Introduction and Principles

This compound is a molecule containing a secondary alcohol functional group. Direct analysis of such polar compounds by Gas Chromatography (GC) is often challenging. The presence of the active hydrogen in the hydroxyl group can lead to several analytical issues:

  • Poor Volatility: The molecule may not vaporize easily in the GC inlet, leading to low signal intensity.

  • Thermal Instability: At high temperatures required for GC analysis, the compound may degrade, resulting in inaccurate quantification.

  • Peak Tailing: The polar hydroxyl group can interact with active sites on the GC column and liner, causing asymmetric peak shapes and poor resolution.[1]

Chemical derivatization is a technique used to modify an analyte to enhance its analytical properties.[2][3] For hydroxyl-containing compounds like this compound, the primary goals of derivatization are to:

  • Increase Volatility and Thermal Stability: By replacing the active hydrogen with a non-polar group, the intermolecular hydrogen bonding is eliminated.[2][4]

  • Improve Chromatographic Peak Shape: Masking the polar hydroxyl group reduces unwanted interactions with the stationary phase.[5]

  • Enhance Mass Spectrometric Identification: The derivative often produces a more characteristic mass spectrum with a clear molecular ion and predictable fragmentation patterns, aiding in structural elucidation.[4]

The most common derivatization strategies for hydroxyl groups are silylation and acylation.[6][7]

Derivatization Strategies for GC-MS Analysis

Silylation

Silylation is the most prevalent derivatization technique for GC analysis of compounds with active hydrogens.[2] It involves the replacement of the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[2][8] The resulting TMS ether is significantly more volatile and thermally stable.[2]

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating reagent that reacts effectively with alcohols.[8] Its byproducts are volatile and generally do not interfere with the chromatography.[9]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent reagent, often considered superior as its byproducts are even more volatile than those of BSTFA, making it ideal for trace analysis.[4][10]

  • Catalysts: The reactivity of silylating reagents can be enhanced by adding a small amount of a catalyst, such as Trimethylchlorosilane (TMCS).[6] A mixture of BSTFA + 1% TMCS is a very common and robust formulation.

Acylation

Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl functional group, forming an ester.[7][11] This also serves to increase volatility and reduce polarity. When fluorinated acylating agents are used, they can significantly enhance the sensitivity for Electron Capture Detection (ECD).[6][11]

Common Acylating Reagents:

  • TFAA (Trifluoroacetic Anhydride): Reacts with alcohols to form volatile trifluoroacetate esters.[6]

  • PFPA (Pentafluoropropionic Anhydride) & HFBA (Heptafluorobutyric Anhydride): These reagents produce derivatives that are highly volatile and yield excellent responses with ECD.[6][12]

Data Presentation: Reagent Comparison and Performance

The selection of a derivatization reagent depends on the analyte's stability, the required sensitivity, and the analytical instrumentation available.

Table 1: Comparison of Common Derivatization Reagents for Hydroxyl Groups

Derivatization Type Reagent Abbreviation Key Advantages Key Considerations
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Highly reactive, volatile byproducts, widely applicable.[8][9] Derivatives are moisture-sensitive.[2][9]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Very volatile byproducts, ideal for trace analysis, non-corrosive byproducts.[4] Moisture-sensitive.[4]
BSTFA + 1% Trimethylchlorosilane BSTFA + TMCS Increased reactivity for hindered hydroxyl groups.[6] TMCS is corrosive.[4]
Acylation Trifluoroacetic Anhydride TFAA Forms stable and volatile derivatives.[6] Reagent and byproducts are corrosive.[4]

| | Pentafluoropropionic Anhydride | PFPA | Creates derivatives with excellent volatility and high ECD response.[6][12] | Corrosive.[4] |

Table 2: Representative Analytical Performance Data for Derivatized Analytes (GC-MS) The following data is representative of performance achieved for hydroxylated compounds and serves as a general guideline.

Derivatization MethodAnalyte TypeLinearity (r²)Limit of Detection (LOD)Reference
MSTFA/TMIS/DTESteroid Hormones>0.9940.01 - 1.0 ng/mL[13]
Ethyl Chloroformate (ECF)Various Metabolites>0.99150 - 300 pg on-column[14]
MSTFAMetabolitesNot SpecifiedNot Specified[3]

Visualization of Workflows and Reactions

G Analyte Analyte-OH (this compound) Product Analyte-O-TMS (Volatile Silyl Ether) Analyte->Product + Reagent BSTFA or MSTFA (TMS Source) Reagent->Product Byproduct Volatile Byproducts Product->Byproduct +

Experimental Protocols

Safety Precaution: Derivatization reagents are often toxic, corrosive, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a robust method for derivatizing the hydroxyl group of this compound.

Materials:

  • This compound sample

  • BSTFA + 1% TMCS derivatizing reagent

  • Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Micro-reaction vials (e.g., 1-2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place an accurately weighed amount (e.g., 1-5 mg) of the sample into a clean, dry micro-reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Solvent Addition: Dissolve the dried residue in 100 µL of anhydrous pyridine. Pyridine acts as a good solvent and a catalyst for the reaction.[9]

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. A reagent-to-analyte molar excess of at least 2:1 is recommended to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block set to 70°C for 30 minutes.[8] Reaction times and temperatures may need optimization, but this is a common starting point for derivatizing alcohols.

  • Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. An aliquot (e.g., 1 µL) can be directly injected. The derivatized sample should ideally be analyzed within 24-48 hours, as TMS derivatives can be susceptible to hydrolysis over time.[9] Store refrigerated if immediate analysis is not possible.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is an alternative method that forms a stable trifluoroacetyl ester.

Materials:

  • This compound sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile or ethyl acetate)

  • Micro-reaction vials (e.g., 1-2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place an accurately weighed amount (e.g., 1-5 mg) of the sample into a clean, dry micro-reaction vial. Ensure the sample is free of water.

  • Solvent Addition: Dissolve the sample in 200 µL of anhydrous acetonitrile.

  • Reagent Addition: Carefully add 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial, vortex to mix, and heat at 60°C for 20 minutes.

  • Solvent Removal: After cooling to room temperature, remove the excess reagent and solvent under a gentle stream of nitrogen. This step is important as TFAA is corrosive to the GC column.

  • Reconstitution: Reconstitute the dried derivative in an appropriate solvent for injection, such as hexane or ethyl acetate (e.g., 200 µL).

  • Analysis: The sample is now ready for GC-MS analysis. Acyl derivatives are generally more stable than silyl derivatives.

Troubleshooting and Key Considerations

  • Moisture Control: Water is a critical interferent in derivatization, especially silylation. It consumes the reagent and can hydrolyze the formed derivative. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incomplete Derivatization: If underivatized analyte is observed, consider increasing the reaction time, temperature, or the reagent-to-analyte ratio.[8] Using a catalyst like TMCS or pyridine can also drive the reaction to completion.

  • Reagent Blanks: Always prepare and analyze a reagent blank (containing solvent and derivatizing agent but no sample) to identify any potential artifacts or contamination from the reagents themselves.[8]

  • Glassware Deactivation: For trace-level analysis, active sites on the glass surface of vials and liners can adsorb the analyte. Using silanized glassware can prevent this loss.[6]

Conclusion

The derivatization of this compound is an essential step for reliable and robust analysis by GC-MS. Both silylation and acylation are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance. Silylation with BSTFA or MSTFA is a rapid and common approach, while acylation can provide more stable derivatives. The choice of method and specific reagent should be guided by the analytical objectives, required sensitivity, and available instrumentation. The protocols and data provided in this application note serve as a comprehensive guide for researchers to develop and implement effective derivatization strategies for this and similar hydroxylated compounds.

References

Application Notes and Protocols for Ethyl 3-(4-hydroxycyclohexyl)propanoate as a Potential Bio-based Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 3-(4-hydroxycyclohexyl)propanoate as a novel, bio-based plasticizer. Due to the limited direct experimental data on this specific compound, this document leverages data from analogous cyclohexyl esters and general principles of polymer science to outline its prospective applications and detailed protocols for its evaluation.

Introduction

This compound is a promising candidate for a new generation of bio-based plasticizers. Its chemical structure, featuring a cyclohexyl ring and a polar hydroxyl group, suggests it may offer a favorable combination of properties, including good compatibility with various polymers, low volatility, and reduced migration. These characteristics are highly sought after in applications requiring high safety and stability, such as in medical devices, food packaging, and pharmaceutical formulations. The use of bio-based plasticizers is a sustainable alternative to traditional phthalate-based plasticizers, which have raised health and environmental concerns.[1]

The development of non-toxic, environmentally friendly plasticizers is a significant trend in materials science.[2] Esters of cyclohexane dicarboxylic acid, for instance, are known to be environmentally friendly and perform comparably to some phthalates.[3] The insights from these related compounds form the basis for the protocols and potential performance expectations outlined below.

Potential Mechanism of Action

Plasticizers function by embedding themselves between the polymer chains, increasing the intermolecular space and allowing the chains to move more freely. This increased mobility results in a more flexible and workable material. For this compound, the bulky cyclohexyl group would contribute to separating the polymer chains, while the polar ester and hydroxyl groups could form hydrogen bonds and dipole-dipole interactions with polar polymers like polyvinyl chloride (PVC), enhancing compatibility and reducing migration.

Diagram: Proposed Interaction of this compound with PVC

cluster_pvc PVC Polymer Chains cluster_plasticizer This compound pvc1 ...-CH2-CHCl-CH2-CHCl-... pvc2 ...-CH2-CHCl-CH2-CHCl-... plasticizer HO-(C6H10)-CH2CH2COOCH2CH3 plasticizer->pvc1 Hydrogen Bonding (O-H...Cl) plasticizer->pvc2 Dipole-Dipole (C=O...H-C)

Caption: Proposed molecular interactions between the plasticizer and PVC chains.

Hypothetical Performance Data

The following table presents hypothetical performance data for this compound in PVC, benchmarked against a standard phthalate plasticizer (DEHP) and another bio-based plasticizer (acetyl tributyl citrate - ATBC). This data is illustrative and should be confirmed by experimental validation.

PropertyUnplasticized PVCPVC + 40% DEHPPVC + 40% ATBCPVC + 40% this compound (Expected)
Mechanical Properties
Tensile Strength (MPa)50252830
Elongation at Break (%)5350380400
Hardness (Shore A)100807875
Thermal Properties
Glass Transition Temp. (Tg, °C)82222520
Migration Properties
Weight Loss in Hexane (%)N/A1053
Weight Loss in Ethanol (%)N/A842

Note: This data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a plasticizer for PVC.

Objective: To prepare PVC films with varying concentrations of this compound.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Tetrahydrofuran (THF)

Procedure:

  • In a fume hood, dissolve a pre-weighed amount of PVC resin in THF to create a 15% (w/v) solution.

  • Add the desired amount of this compound (e.g., 20, 30, 40 parts per hundred parts of resin - phr) and the thermal stabilizer (typically 2 phr) to the PVC solution.

  • Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.

  • Cast the solution onto a clean, flat glass plate using a casting knife to ensure a uniform thickness.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.

  • Complete the drying process in a vacuum oven at 60°C for 12 hours to remove any residual solvent.

  • Carefully peel the resulting film from the glass plate for subsequent testing.

Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of the PVC films.

Procedure:

  • Tensile Testing:

    • Cut the prepared PVC films into dumbbell-shaped specimens according to ASTM D638 standard.

    • Measure the tensile strength and elongation at break using a universal testing machine at a crosshead speed of 50 mm/min.

  • Hardness Testing:

    • Measure the Shore A hardness of the films using a durometer according to ASTM D2240.

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC films.

Procedure:

  • Use Differential Scanning Calorimetry (DSC) to determine the Tg of the samples.

  • Heat a small, pre-weighed sample of the PVC film from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • The Tg is determined as the midpoint of the transition in the heat flow curve. The addition of bio-based plasticizers is expected to lower the Tg of PLA, making the material more flexible.[1]

Objective: To assess the extent of plasticizer migration from the PVC films into different solvents.

Procedure:

  • Cut the PVC films into 2 cm x 2 cm squares and weigh them accurately.

  • Immerse the samples in separate sealed containers containing either n-hexane (a non-polar solvent) or 50% ethanol (a polar solvent).

  • Store the containers at a constant temperature (e.g., 25°C) for a specified period (e.g., 7 days).

  • After the immersion period, remove the samples, gently wipe them dry, and weigh them again.

  • Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated out of the film.

Diagram: Experimental Workflow for Plasticizer Evaluation

start Start: Define Plasticizer Concentrations prep Protocol 1: Prepare Plasticized PVC Films start->prep mech_test Protocol 2: Mechanical Property Testing (Tensile Strength, Elongation, Hardness) prep->mech_test therm_test Protocol 3: Thermal Analysis (DSC for Tg) prep->therm_test mig_test Protocol 4: Migration Resistance Testing prep->mig_test data_analysis Data Analysis and Comparison mech_test->data_analysis therm_test->data_analysis mig_test->data_analysis conclusion Conclusion: Evaluate Plasticizer Performance data_analysis->conclusion

Caption: Workflow for the comprehensive evaluation of a novel plasticizer.

Safety and Handling

While this compound is anticipated to have a favorable safety profile, standard laboratory safety practices should be followed. Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound holds considerable promise as a bio-based plasticizer. Its unique chemical structure suggests it could offer excellent performance, particularly in terms of low migration and good compatibility with polar polymers. The experimental protocols provided in this document offer a robust framework for validating its efficacy and characterizing its performance. Successful validation could pave the way for its use in a wide range of sensitive applications, contributing to the development of safer and more sustainable materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-(4-hydroxycyclohexyl)propanoate. The primary focus is on improving yield and addressing common issues encountered during the catalytic hydrogenation of its precursor, Ethyl 3-(4-hydroxyphenyl)propanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows low or no conversion of the starting material, Ethyl 3-(4-hydroxyphenyl)propanoate. What are the potential causes and solutions?

A1: Low or no conversion in the catalytic hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate can stem from several factors related to the catalyst, reaction conditions, and purity of reagents.

  • Catalyst Activity: The catalyst, typically Raney Nickel or a Rhodium-based catalyst, may have low activity.

    • Solution: Ensure the catalyst is fresh or has been stored under appropriate conditions (e.g., Raney Nickel under water or ethanol).[1][2] For commercial catalysts, refer to the supplier's handling and storage instructions. Consider preparing fresh Raney Nickel if activity is a persistent issue.[1][3]

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur and nitrogen compounds are common poisons for nickel and rhodium catalysts.

    • Solution: Purify the starting material and solvent before use. Use high-purity hydrogen gas.

  • Insufficient Hydrogen Pressure or Temperature: The hydrogenation of an aromatic ring is a demanding reaction that requires sufficient energy and hydrogen concentration.[4]

    • Solution: Increase the hydrogen pressure and/or the reaction temperature within the recommended ranges for your specific catalyst. Monitor the reaction progress by techniques like TLC or GC-MS to find the optimal conditions.

  • Inadequate Mixing: Poor agitation can lead to inefficient contact between the catalyst, substrate, and hydrogen.

    • Solution: Ensure vigorous stirring or shaking to maintain the catalyst in suspension and facilitate mass transfer.

Q2: The reaction is slow, and the yield is low even after an extended reaction time. How can I improve the reaction rate and yield?

A2: Slow reaction rates and low yields are common challenges that can often be addressed by optimizing the reaction parameters.

  • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate.

    • Solution: Increase the catalyst loading (e.g., from 5 wt% to 10 wt% for supported catalysts). However, be mindful that excessive catalyst can sometimes lead to side reactions.

  • Choice of Solvent: The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.

    • Solution: Protic solvents like ethanol or isopropanol are often effective for this type of hydrogenation. Experiment with different solvents to find the one that provides the best balance of solubility and reactivity.

  • Reaction Temperature and Pressure: As mentioned previously, these are critical parameters.

    • Solution: Systematically increase the temperature and pressure. A design of experiments (DoE) approach can be beneficial to efficiently find the optimal conditions.

Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

A3: Side reactions can reduce the yield of the desired product and complicate purification. Common byproducts in the hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate include:

  • Incomplete Hydrogenation Products: Products where the aromatic ring is only partially reduced (e.g., ethyl 3-(4-hydroxycyclohexenyl)propanoate).

    • Solution: Increase the reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion.

  • Over-reduction of the Ester Group: Although less common under typical aromatic hydrogenation conditions, the ester group can be reduced to an alcohol.

    • Solution: Use milder reaction conditions (lower temperature and pressure) once the aromatic ring is fully hydrogenated.

  • Hydrogenolysis of the Hydroxyl Group: The hydroxyl group on the cyclohexane ring can be cleaved, leading to the formation of ethyl 3-cyclohexylpropanoate.

    • Solution: This is more likely with palladium catalysts. Using rhodium or Raney Nickel can help minimize this side reaction.

Q4: The final product is a mixture of cis and trans isomers. How can I control the stereoselectivity of the reaction?

A4: The hydrogenation of the substituted aromatic ring will lead to the formation of both cis- and trans-4-substituted cyclohexanol derivatives.[4] The ratio of these isomers can be influenced by the catalyst and reaction conditions.

  • Catalyst Choice: Different catalysts can exhibit different stereoselectivities.

    • Solution: The choice of catalyst (e.g., Rhodium on carbon vs. Raney Nickel) can influence the cis/trans ratio. A literature search for the hydrogenation of similar substituted phenols can provide guidance on catalyst selection for a desired isomer.

  • Reaction Conditions: Temperature and solvent can also play a role in determining the isomer ratio.

    • Solution: Experiment with varying the reaction temperature and solvent system. The thermodynamic equilibrium between the isomers may be shifted at different temperatures.

  • Isomer Separation: If controlling the stereoselectivity of the reaction is challenging, the isomers can be separated after the reaction.

    • Solution: Techniques like column chromatography or fractional crystallization can be employed to separate the cis and trans isomers.[5]

Data Presentation

Table 1: Representative Reaction Conditions for the Hydrogenation of Substituted Phenols

ParameterRaney NickelRhodium on Carbon/Alumina
Catalyst Loading 10-50% w/w1-5 mol%
Solvent Ethanol, IsopropanolEthanol, Tetrahydrofuran, Ethyl Acetate
Temperature 50-150 °C25-100 °C
Hydrogen Pressure 500-2000 psi100-1000 psi
Reaction Time 4-24 hours2-12 hours
Typical Yield 70-95%85-99%

Note: These are general ranges and the optimal conditions for the synthesis of this compound may vary.

Experimental Protocols

Representative Protocol for Catalytic Hydrogenation using Raney Nickel

  • Catalyst Preparation: Prepare activated Raney Nickel according to a standard procedure or use a commercially available catalyst.[1][2][3] Handle the catalyst under a solvent (e.g., ethanol) as it can be pyrophoric when dry.[1]

  • Reaction Setup: In a high-pressure autoclave, charge a solution of Ethyl 3-(4-hydroxyphenyl)propanoate in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel catalyst to the reaction mixture. The catalyst loading can be in the range of 10-20% by weight of the starting material.

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1000 psi) and heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to separate the product from any byproducts and to potentially separate the cis and trans isomers.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product Ethyl 3-(4-hydroxyphenyl)propanoate Ethyl 3-(4-hydroxyphenyl)propanoate Catalytic Hydrogenation Catalytic Hydrogenation Ethyl 3-(4-hydroxyphenyl)propanoate->Catalytic Hydrogenation H2, Catalyst (Raney Ni or Rh/C) Solvent, Temp, Pressure This compound This compound Catalytic Hydrogenation->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (T, P) CheckCatalyst->CheckConditions Catalyst OK IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Loading Low NewCatalyst Use Fresh or New Batch of Catalyst CheckCatalyst->NewCatalyst Activity Low CheckPurity Verify Purity of Starting Materials CheckConditions->CheckPurity Conditions OK IncreaseTP Increase Temperature and/or Pressure CheckConditions->IncreaseTP Sub-optimal PurifySM Purify Starting Material/Solvent CheckPurity->PurifySM Impurities Found Success Improved Yield CheckPurity->Success Purity OK IncreaseLoading->CheckCatalyst NewCatalyst->CheckCatalyst IncreaseTP->CheckConditions PurifySM->CheckPurity

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Ethyl 3-(4-hydroxycyclohexyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Column Chromatography Incomplete separation of the product from the starting material, Ethyl 3-(4-hydroxyphenyl)propanoate.Optimize the solvent system. A gradient elution starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity (e.g., to Hexane:Ethyl Acetate 7:3) can improve separation. Monitor fractions closely using Thin Layer Chromatography (TLC).
Co-elution with partially hydrogenated intermediates.Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if the polarity difference is insufficient for separation on silica gel.
Product Degradation During Distillation The compound may be sensitive to high temperatures, leading to decomposition.Utilize vacuum distillation to lower the boiling point. Ensure the vacuum is stable and the heating mantle temperature is carefully controlled to avoid overheating.
Oiling Out During Recrystallization The chosen solvent system is not ideal, causing the compound to separate as an oil rather than crystals upon cooling.Screen a variety of solvent systems. A good starting point is a binary solvent system where the compound is soluble in one solvent at high temperature and insoluble in the other (the anti-solvent). Examples include ethyl acetate/hexane or dichloromethane/pentane. Slow cooling and scratching the flask can induce crystallization.
Incomplete Removal of Catalyst Residues Fine catalyst particles (e.g., Palladium on carbon) are not fully removed by standard filtration.After the initial filtration through celite or a similar filter aid, pass the crude product solution through a short plug of silica gel. This can effectively trap residual catalyst particles.
Presence of Diol Impurity Over-reduction of the ester functionality to the corresponding diol (3-(4-hydroxycyclohexyl)propan-1-ol).This impurity is significantly more polar. It can be removed by column chromatography with a more polar eluent after the desired product has been collected. To avoid its formation, carefully control the reaction conditions of the preceding step (e.g., milder hydrogenation conditions).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: A common synthetic route is the catalytic hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate. The primary impurities to expect are:

  • Unreacted Starting Material: Ethyl 3-(4-hydroxyphenyl)propanoate.

  • Partially Hydrogenated Intermediates: Compounds where the aromatic ring is not fully saturated.

  • Over-reduction Product: 3-(4-hydroxycyclohexyl)propan-1-ol, where the ester group is reduced to an alcohol.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium, Nickel).

Q2: What are the recommended initial steps for purifying the crude product after synthesis?

A2: After the reaction, the first step is to remove the catalyst by filtration through a pad of celite. The filtrate should then be concentrated under reduced pressure. An initial acid-base wash can be performed to remove any acidic or basic impurities. Dissolve the crude residue in an organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1M HCl), a mild basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate again before proceeding to chromatographic or distillation-based purification.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and column chromatography fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the product. The starting material, being more polar due to the phenol group, will have a lower Rf value and will elute later or require a more polar solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Gradient)
Typical Rf of Product ~0.4 (in 7:3 Hexane:Ethyl Acetate)
Typical Rf of Starting Material ~0.2 (in 7:3 Hexane:Ethyl Acetate)
Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Crude Product Charging: Charge the distillation flask with the crude product and a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point range under the applied vacuum. Discard any initial lower-boiling fractions.

  • Purity Check: Analyze the collected fractions for purity.

Parameter Estimated Value
Boiling Point (at reduced pressure) ~130-140 °C at 1 mmHg (estimated)
Apparatus Short-path distillation apparatus is recommended for high-boiling liquids.

Visualizations

Purification_Workflow Start Crude Product (Post-Synthesis) Filtration Catalyst Filtration (Celite) Start->Filtration Concentration1 Solvent Removal (Rotary Evaporator) Filtration->Concentration1 Wash Aqueous Workup (Acid-Base Wash) Concentration1->Wash Drying Drying (Anhydrous Na2SO4) Wash->Drying Concentration2 Solvent Removal Drying->Concentration2 Purification Primary Purification Concentration2->Purification Column Column Chromatography Purification->Column Good for polar impurities Distillation Vacuum Distillation Purification->Distillation For thermally stable compounds Recrystallization Recrystallization Purification->Recrystallization If solid Purity_Check Purity Analysis (TLC, GC-MS, NMR) Column->Purity_Check Distillation->Purity_Check Recrystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product? Check_TLC Analyze by TLC Start->Check_TLC Low_Yield Low Yield After Purification Start->Low_Yield Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Streaking Streaking on TLC Plate Check_TLC->Streaking Optimize_Column Optimize Column Chromatography (Gradient, Solvent System) Multiple_Spots->Optimize_Column Spots are close Modify_Workup Modify Aqueous Workup (Adjust pH) Multiple_Spots->Modify_Workup Acidic/Basic spots Check_Degradation Check for Degradation (Use milder conditions) Streaking->Check_Degradation Product is unstable Streaking->Modify_Workup Polar impurities Optimize_Distillation Optimize Distillation (Lower pressure/temperature) Low_Yield->Optimize_Distillation Loss during distillation Check_Loading Check Sample Loading on Column Low_Yield->Check_Loading Loss on column

Technical Support Center: Synthesis of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 3-(4-hydroxycyclohexyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome side reactions encountered during this synthesis.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for specific problems you may encounter during the synthesis of this compound, which is typically achieved via the catalytic hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors. The primary causes are often incomplete reaction, catalyst deactivation, or loss of product during workup and purification.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Increase Reaction Time: The hydrogenation of the aromatic ring may be slow under your current conditions. Try extending the reaction time and monitor the progress by TLC or GC-MS.

    • Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of reaction. Ensure your equipment is rated for higher pressures before making adjustments.

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic optimization of the temperature is recommended.[1]

  • Catalyst Activity:

    • Use Fresh Catalyst: Catalysts, particularly Palladium on carbon (Pd/C), can lose activity over time. Ensure you are using a fresh or properly stored catalyst.

    • Increase Catalyst Loading: A higher catalyst loading can improve the reaction rate and conversion.

  • Product Loss During Workup:

    • Efficient Extraction: Ensure complete extraction of the product from the reaction mixture. Multiple extractions with a suitable solvent (e.g., ethyl acetate) are recommended.

    • Careful Purification: Product can be lost during column chromatography. Optimize your solvent system to ensure good separation and recovery.

Q2: I am observing significant amounts of Ethyl 3-(4-oxocyclohexyl)propanoate as a byproduct. How can I minimize its formation?

A2: The formation of the ketone, Ethyl 3-(4-oxocyclohexyl)propanoate, is a common issue as it is an intermediate in the hydrogenation of the phenol to the cyclohexanol.[2] Its accumulation suggests that the hydrogenation of the ketone is slower than the hydrogenation of the aromatic ring under your current conditions.

Troubleshooting Steps:

  • Choice of Catalyst: Rhodium-based catalysts are often more effective at reducing the intermediate ketone to the desired alcohol compared to Palladium-based catalysts. Consider switching to a catalyst like Rh/C or a homogeneous Rhodium catalyst.

  • Reaction Conditions:

    • Increase Hydrogen Pressure: Higher hydrogen pressure generally favors the complete reduction to the alcohol.

    • Prolong Reaction Time: Allowing the reaction to proceed for a longer duration can facilitate the conversion of the ketone intermediate to the final product.

Q3: My final product is contaminated with Ethyl 3-cyclohexylpropanoate. What causes this and how can I prevent it?

A3: The presence of Ethyl 3-cyclohexylpropanoate indicates over-hydrogenation, where the hydroxyl group is removed (hydrogenolysis). This is a common side reaction in the hydrogenation of phenols.

Troubleshooting Steps:

  • Catalyst Selection: Some catalysts are more prone to causing hydrogenolysis. If using a highly active catalyst like Palladium on carbon, consider switching to a less active one or modifying the reaction conditions.

  • Control Reaction Temperature: Higher temperatures can promote hydrogenolysis. Running the reaction at a lower temperature may reduce the formation of this byproduct.

  • Monitor the Reaction Closely: Over-hydrogenation can occur if the reaction is left for too long after the starting material has been consumed. Monitor the reaction progress and stop it once the desired product is formed in maximum yield.

Q4: I am seeing unexpected peaks in my GC-MS analysis that I cannot identify. What could they be?

A4: Unidentified peaks could be due to a variety of side reactions. One possibility, especially when using an alcohol as a solvent, is the formation of ether byproducts. For example, if ethanol is used as the solvent, you might see the formation of Ethyl 3-(4-ethoxycyclohexyl)propanoate.

Troubleshooting Steps:

  • Solvent Choice: Using a non-alcoholic solvent such as ethyl acetate, hexane, or THF can prevent the formation of ether byproducts.[3]

  • Catalyst and Temperature: Certain catalysts may be more prone to promoting etherification. If changing the solvent is not an option, you may need to screen different catalysts and optimize the temperature to minimize this side reaction.

Data Presentation

The following tables summarize how different reaction parameters can influence the product distribution in the hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate. Please note that these are generalized trends based on the hydrogenation of phenols, and optimal conditions should be determined experimentally for your specific setup.

Table 1: Influence of Catalyst on Product Selectivity

CatalystMajor ProductCommon Side ProductsNotes
Pd/C This compoundEthyl 3-(4-oxocyclohexyl)propanoate, Ethyl 3-cyclohexylpropanoateProne to causing over-hydrogenation at higher temperatures.
Rh/C This compoundEthyl 3-(4-oxocyclohexyl)propanoateGenerally more selective for the alcohol and less prone to hydrogenolysis.
Ru/C This compoundCan lead to a mixture of products depending on conditions.[3]
Ni-based This compoundCan also promote side reactions like ethylation in alcohol solvents.[3]

Table 2: Effect of Reaction Conditions on Side Product Formation

ParameterTo Minimize Ketone IntermediateTo Minimize Over-hydrogenationTo Minimize Ether Byproducts
Temperature Lower temperature may slow ketone reductionLower temperatureLower temperature
Pressure (H₂) Higher pressureLower pressure (after initial hydrogenation)Not a primary factor
Reaction Time Longer timeShorter time (monitor closely)Not a primary factor
Solvent Aprotic solvents (e.g., Ethyl Acetate, THF)Aprotic solventsUse aprotic solvents instead of alcohols

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate

This is a general procedure and may require optimization.

  • Reactor Setup: To a high-pressure reactor, add Ethyl 3-(4-hydroxyphenyl)propanoate and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen catalyst (e.g., 5% Pd/C, typically 1-5 mol%).

  • Reaction: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 5-20 bar) and begin stirring. Heat the reaction to the desired temperature (e.g., 50-100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired this compound.

Mandatory Visualizations

Diagram 1: Synthesis Pathway and Major Side Reactions

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start Ethyl 3-(4-hydroxyphenyl)propanoate Intermediate Ethyl 3-(4-oxocyclohexyl)propanoate Start->Intermediate + H2 (Catalyst) Product This compound Intermediate->Product + H2 (Catalyst) Over_hydrogenation Ethyl 3-cyclohexylpropanoate Product->Over_hydrogenation Over-hydrogenation (e.g., high temp.) Etherification Ethyl 3-(4-ethoxycyclohexyl)propanoate (in Ethanol) Product->Etherification Etherification (Alcohol solvent) Low_Yield_Troubleshooting Start Low Yield of Desired Product Check_Conversion Check Conversion of Starting Material (TLC/GC-MS) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Increase_Pressure Increase H2 Pressure Incomplete->Increase_Pressure Yes Check_Catalyst Check Catalyst Activity Incomplete->Check_Catalyst Yes Check_Workup Review Extraction and Purification Procedures Complete->Check_Workup If conversion is high, check product loss Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading

References

Ethyl 3-(4-hydroxycyclohexyl)propanoate stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and potential degradation issues for Ethyl 3-(4-hydroxycyclohexyl)propanoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are expected to be hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester bond, while oxidation targets the secondary alcohol on the cyclohexyl ring.

Q2: What are the likely degradation products of this compound?

A2: Under hydrolytic conditions, the compound will likely degrade into 3-(4-hydroxycyclohexyl)propanoic acid and ethanol.[1][2][3] Oxidation of the hydroxyl group would yield Ethyl 3-(4-oxocyclohexyl)propanoate. Further oxidation could potentially lead to ring-opening products, though this is less common under standard storage conditions.

Q3: How do pH and temperature affect the stability of this compound?

A3: As a typical ester, its stability is significantly influenced by pH and temperature. The rate of hydrolysis is generally slowest in the neutral pH range (around pH 7) and is catalyzed by both acids and bases.[1][2][3] Increased temperature will accelerate the rate of both hydrolytic and oxidative degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, it is recommended to store this compound in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable. It should be stored in a tightly sealed container to prevent moisture ingress and potential hydrolysis.

Q5: Are there any known incompatibilities for this compound?

A5: Strong acids, strong bases, and strong oxidizing agents should be avoided as they can catalyze degradation. Contact with moisture will promote hydrolysis.

Troubleshooting Guides

Issue 1: Loss of potency or unexpected peaks in chromatography.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.

    • Analyze for Degradants: Use an appropriate analytical method, such as HPLC or GC-MS, to identify potential degradation products like 3-(4-hydroxycyclohexyl)propanoic acid or Ethyl 3-(4-oxocyclohexyl)propanoate.

    • pH of Solution: If the compound is in a solution, measure the pH. Highly acidic or basic conditions will accelerate hydrolysis.[1][2][3]

    • Review Experimental Conditions: Assess if any reagents or conditions used in your experiment could have promoted degradation (e.g., high temperatures, presence of strong acids/bases or oxidizing agents).

Issue 2: Inconsistent experimental results.

  • Possible Cause: Inconsistent stability of the compound across different batches or experiments.

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a short-term stability study under your typical experimental conditions to assess the degradation rate.

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.

    • Control Environmental Factors: Ensure consistent temperature, light exposure, and pH across all experiments.

Data on Degradation

Degradation PathwayDegradation ProductsInfluencing Factors
Hydrolysis 3-(4-hydroxycyclohexyl)propanoic acid, EthanolHigh/Low pH, High Temperature, Presence of Moisture
Oxidation Ethyl 3-(4-oxocyclohexyl)propanoate, Ring-opened productsPresence of Oxidizing Agents, Light Exposure, High Temperature

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

  • Materials and Methods:

    • This compound

    • HPLC or GC system with a suitable detector (e.g., UV, MS)

    • Appropriate column (e.g., C18 for HPLC)

    • Buffers of various pH values (e.g., pH 4, 7, 9)

    • Temperature-controlled chambers/incubators

    • Light-exposure chamber (optional)

    • Reference standards for the parent compound and potential degradants (if available)

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For pH stability testing, dilute the stock solution in buffers of different pH values.

    • For temperature stability testing, aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

    • For photostability testing, expose the solutions to a controlled light source. Protect control samples from light.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Analyze the samples by a validated chromatographic method to determine the concentration of the parent compound and the formation of any degradation products.

    • Calculate the percentage of degradation over time for each condition.

Visualizations

cluster_0 Degradation Pathways This compound This compound 3-(4-hydroxycyclohexyl)propanoic acid 3-(4-hydroxycyclohexyl)propanoic acid This compound->3-(4-hydroxycyclohexyl)propanoic acid Hydrolysis Ethanol Ethanol This compound->Ethanol Hydrolysis Ethyl 3-(4-oxocyclohexyl)propanoate Ethyl 3-(4-oxocyclohexyl)propanoate This compound->Ethyl 3-(4-oxocyclohexyl)propanoate Oxidation

Caption: Potential degradation pathways of this compound.

cluster_1 Stability Testing Workflow A Prepare Stock Solution B Aliquot into Different Conditions (pH, Temp, Light) A->B C Incubate for Defined Time Points B->C D Sample at Intervals C->D E Chromatographic Analysis (HPLC/GC) D->E F Quantify Parent and Degradants E->F G Assess Stability Profile F->G

Caption: General experimental workflow for stability testing.

cluster_2 Troubleshooting Guide Start Inconsistent Results or Unexpected Peaks CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Start->CheckStorage Analyze Analyze for Degradants (HPLC/GC-MS) CheckStorage->Analyze Improper CheckSolution Check Solution pH CheckStorage->CheckSolution Proper RootCause Identify Root Cause of Degradation Analyze->RootCause ReviewProtocol Review Experimental Protocol (Reagents, Temp) CheckSolution->ReviewProtocol Neutral CheckSolution->RootCause Acidic/Basic UseFresh Use Freshly Prepared Solutions ReviewProtocol->UseFresh UseFresh->RootCause

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Crystallization of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Ethyl 3-(4-hydroxycyclohexyl)propanoate.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Question: My compound is not crystallizing, even after cooling the solution. What should I do?

Answer:

Failure to crystallize is a common issue. Here are several techniques to induce crystallization, starting with the simplest:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. A seed crystal provides a template for further crystal formation.

  • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Lower Temperature: Try cooling the solution to a lower temperature using an ice bath or refrigerator. Slower cooling is often preferable for forming purer crystals.[1]

  • Solvent Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container. This gradual increase in concentration can promote crystal growth over time.

Question: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high or the solution is cooled too quickly. To address this:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of additional solvent to the heated solution to decrease the saturation level and then cool slowly.

  • Change Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a solvent/anti-solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Question: The crystallization happened too quickly, resulting in a fine powder. Are these crystals pure?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. For optimal purity, crystals should form slowly. To slow down the crystallization process:

  • Increase Solvent Volume: Add slightly more solvent than the minimum required to dissolve the compound at the boiling point. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.

  • Insulate the Flask: Slow down the cooling rate by wrapping the flask in glass wool or placing it in an insulated container.

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly cloudy. The gradual change in solvent composition can promote slow and controlled crystal growth.

Question: My crystal yield is very low. What are the possible reasons and how can I improve it?

Answer:

A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor after cooling. To check for this, you can try to evaporate some of the mother liquor to see if more crystals form.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, crystals can form on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

  • Solubility in the Wash Solvent: The solvent used to wash the crystals after filtration might be dissolving some of the product. Use a cold solvent in which your compound has low solubility for washing.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for crystallization?

A1: this compound possesses both polar (hydroxyl group) and non-polar (cyclohexyl ring and ethyl ester) functionalities. This amphiphilic nature will influence its solubility. The hydroxyl group can participate in hydrogen bonding, which can affect crystal packing.

Q2: How do I choose a suitable solvent for crystallization?

A2: A good solvent for crystallization should dissolve the compound well at its boiling point but poorly at low temperatures. For this compound, consider solvents of intermediate polarity. A solvent pair, consisting of a "good" solvent and a "poor" solvent (anti-solvent), can also be effective.

Q3: What is a solvent/anti-solvent crystallization and when should I use it?

A3: In a solvent/anti-solvent crystallization, the compound is dissolved in a solvent in which it is highly soluble. An anti-solvent, in which the compound is insoluble but which is miscible with the first solvent, is then slowly added. This technique is useful when a single solvent does not provide the desired solubility profile for good crystal growth.

Q4: How can I confirm the purity of my crystallized product?

A4: The purity of the crystals can be assessed using techniques such as melting point determination (pure compounds have a sharp melting point range), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods like NMR.

Data Presentation

Due to the limited availability of specific experimental solubility data for this compound in public literature, the following table provides a qualitative guide to expected solubility based on the compound's structural features. Researchers should perform small-scale solubility tests to confirm these predictions.

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability as Crystallization Solvent
WaterHighLowLow to ModeratePoor (Potential anti-solvent)
EthanolHighModerate to HighHighGood (as part of a solvent pair)
MethanolHighModerate to HighHighGood (as part of a solvent pair)
AcetoneMediumModerateHighPotentially Good
Ethyl AcetateMediumModerateHighPotentially Good
DichloromethaneLowModerateHighPotentially Good
TolueneLowLowModerateGood
HexaneLowVery LowLowGood (as an anti-solvent)

Experimental Protocols

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add a miscible "poor" solvent (anti-solvent) with stirring until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature.

  • Isolation and Drying: Follow steps 6-8 from the single-solvent protocol.

Mandatory Visualization

Troubleshooting_Crystallization start Start: Supersaturated Solution no_crystals No Crystals Form start->no_crystals Cooling oiling_out Compound Oils Out start->oiling_out Cooling crystals_form Crystals Form start->crystals_form Successful Cooling scratch Scratch Flask no_crystals->scratch Try First reheat_slow_cool Reheat and Cool Slowly oiling_out->reheat_slow_cool Try First seed Add Seed Crystal scratch->seed If scratching fails concentrate Concentrate Solution seed->concentrate If seeding fails concentrate->crystals_form Success add_solvent Add More Solvent reheat_slow_cool->add_solvent If still oils out add_solvent->crystals_form Success

Caption: Troubleshooting workflow for common crystallization issues.

Crystallization_Factors 1 Crystallization Success 2 Solvent Choice 1->2 3 Cooling Rate 1->3 4 Concentration 1->4 5 Purity of Compound 1->5 6 Nucleation Sites 2->6 3->6 7 Supersaturation 4->7 5->1 6->1 7->1

Caption: Key factors influencing the success of crystallization.

References

Technical Support Center: Synthesis of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-(4-hydroxycyclohexyl)propanoate, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable method is the catalytic hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate. This precursor is commercially available, and the hydrogenation selectively reduces the aromatic ring to a cyclohexane ring while preserving the ester and hydroxyl functional groups.

Q2: What are the critical parameters to control during the catalytic hydrogenation?

A2: The key parameters influencing the success of the hydrogenation are the choice of catalyst, hydrogen pressure, reaction temperature, solvent, and catalyst loading. These factors collectively determine the reaction rate, selectivity, and yield.

Q3: Which catalysts are recommended for the hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate?

A3: Several catalysts can be effective. Rhodium on carbon (Rh/C) is highly effective for aromatic ring hydrogenation.[1] Nickel-based catalysts, such as Raney Nickel or supported nickel catalysts, are also a cost-effective option for large-scale production.[2] Palladium on carbon (Pd/C) can be used, but may require more forcing conditions for aromatic ring reduction compared to other alkenes.[1]

Q4: What are the potential side products when scaling up the synthesis?

A4: Potential side products include the partially hydrogenated intermediate, Ethyl 3-(4-hydroxycyclohexenyl)propanoate, and the over-reduced product, Ethyl 3-cyclohexylpropanoate, where the hydroxyl group is lost. Under harsh conditions, hydrogenolysis of the ester group could also occur.

Q5: What are the primary safety concerns when performing catalytic hydrogenation on a large scale?

A5: The primary safety risks are associated with the use of flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Pd/C, Raney Nickel). It is crucial to ensure the reactor is properly purged with an inert gas (like nitrogen or argon) before and after the reaction to prevent the formation of explosive mixtures of hydrogen and air. The catalyst should be handled under a wet solvent to prevent ignition upon contact with air.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst• Use a fresh batch of catalyst. • Ensure the catalyst was not unduly exposed to air during handling. • Consider a more active catalyst, such as Rh/C or a higher-loading nickel catalyst.[1]
2. Catalyst Poisoning• Purify the starting material (Ethyl 3-(4-hydroxyphenyl)propanoate) to remove potential catalyst poisons like sulfur or nitrogen compounds. • Increase the catalyst loading to compensate for poisoning.
3. Insufficient Hydrogen Pressure or Temperature• Gradually increase the hydrogen pressure according to the safety limits of your reactor. • Incrementally raise the reaction temperature. For phenol hydrogenation, temperatures between 90-130°C have proven effective.[3][2]
Formation of Side Products (e.g., loss of hydroxyl group) 1. Over-reduction due to harsh reaction conditions• Lower the reaction temperature and/or hydrogen pressure. • Reduce the reaction time. Monitor the reaction progress by techniques like GC-MS or TLC to stop at the optimal point. • Choose a catalyst with higher selectivity for the desired transformation.
2. Incomplete Hydrogenation• Increase the reaction time or hydrogen pressure. • Ensure efficient stirring to maximize gas-liquid-solid phase contact.
Difficult Product Purification 1. Presence of close-boiling impurities• Employ fractional distillation under reduced pressure for efficient separation. • Consider derivatization of the hydroxyl group to facilitate separation, followed by deprotection.
2. Catalyst Fines in the Product• Filter the reaction mixture through a bed of celite to remove the catalyst particles. Ensure the catalyst is kept wet with solvent during filtration to prevent ignition.[4]
Reaction Exotherm (Rapid Temperature Increase) 1. Highly Active Catalyst and/or High Reactant Concentration• On a large scale, add the substrate portion-wise to control the reaction rate. • Ensure the reactor's cooling system is fully operational and can handle the heat of reaction. The hydrogenation of aromatic rings is highly exothermic.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Materials:

  • Ethyl 3-(4-hydroxyphenyl)propanoate (10 g, 51.5 mmol)

  • 5% Rhodium on Carbon (Rh/C) (0.5 g, 5 wt%)

  • Ethanol (100 mL)

  • Hydrogen gas

  • Nitrogen gas

  • Celite

Procedure:

  • The hydrogenation reactor is charged with Ethyl 3-(4-hydroxyphenyl)propanoate and ethanol.

  • The 5% Rh/C catalyst is added to the mixture under a nitrogen atmosphere.

  • The reactor is sealed and purged with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • The reactor is pressurized with hydrogen to 10 atm.

  • The mixture is stirred vigorously and heated to 80°C.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • The reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reactor is purged with nitrogen gas.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with ethanol.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by vacuum distillation to afford this compound.

Protocol 2: Pilot Scale-Up Considerations

When scaling up the synthesis, the following points are critical:

  • Heat Management: The hydrogenation of aromatic rings is highly exothermic. A reactor with efficient cooling capabilities is essential to maintain the desired reaction temperature and prevent thermal runaways.

  • Mass Transfer: In a larger reactor, efficient stirring is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst. Baffles within the reactor can improve mixing.

  • Catalyst Handling and Filtration: Handling larger quantities of pyrophoric catalysts requires strict safety protocols. For filtration, enclosed filter systems are recommended to minimize operator exposure and the risk of fire.

  • Hydrogenation Safety: A dedicated hydrogenation bay with appropriate safety features (e.g., blast shields, remote monitoring, and emergency venting) is necessary for large-scale reactions.

Quantitative Data

The following table summarizes typical reaction parameters for the hydrogenation of phenolic compounds, which can be used as a starting point for optimizing the synthesis of this compound.

ParameterLab ScalePilot Scale
Substrate Ethyl 3-(4-hydroxyphenyl)propanoateEthyl 3-(4-hydroxyphenyl)propanoate
Catalyst 5% Rh/C or 20% Ni@Al2O320% Ni@Al2O3 or Raney Nickel
Catalyst Loading 5-10 wt%5-10 wt%
Solvent Ethanol, MethanolEthanol, Isopropanol
Temperature 80-120°C100-150°C
Hydrogen Pressure 10-20 atm20-50 atm
Reaction Time 4-8 hours6-12 hours
Typical Yield >95%>90%
Purification Method Vacuum DistillationFractional Vacuum Distillation

Note: The data presented are illustrative and may require optimization for specific equipment and purity requirements.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound start Starting Material: Ethyl 3-(4-hydroxyphenyl)propanoate reactor Hydrogenation Reactor: - Catalyst (e.g., Rh/C, Ni) - Solvent (e.g., Ethanol) - H2 Pressure - Temperature start->reactor Charge Reactor filtration Catalyst Filtration (through Celite) reactor->filtration Cool and Depressurize evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation Collect Filtrate distillation Purification: Vacuum Distillation evaporation->distillation Crude Product product Final Product: This compound distillation->product

Caption: Synthesis workflow from starting material to final product.

Troubleshooting_Hydrogenation Troubleshooting Guide for Hydrogenation cluster_low_conversion Addressing Low Conversion cluster_side_products Addressing Side Products start Low Conversion? check_catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading start->check_catalyst Yes side_products Side Products Observed? start->side_products No success Problem Resolved check_catalyst->success Improved failure Consult Further check_catalyst->failure No Improvement check_conditions Increase Reaction Intensity - Higher H2 pressure - Higher temperature check_conditions->success Improved check_conditions->failure No Improvement check_purity Check Starting Material Purity - Remove catalyst poisons check_purity->success Improved check_purity->failure No Improvement adjust_conditions Adjust Conditions - Lower temperature/pressure - Shorter reaction time side_products->adjust_conditions Yes side_products->success No adjust_conditions->success Improved adjust_conditions->failure No Improvement change_catalyst Change Catalyst - Use a more selective catalyst change_catalyst->success Improved change_catalyst->failure No Improvement

Caption: Decision tree for troubleshooting common hydrogenation issues.

References

Common impurities in Ethyl 3-(4-hydroxycyclohexyl)propanoate and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(4-hydroxycyclohexyl)propanoate. The information focuses on identifying and removing common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and how does it influence impurity formation?

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate. This process involves the reduction of the aromatic ring to a cyclohexane ring. The nature of this reaction is the primary source of potential impurities. Incomplete or over-reduction, as well as side reactions involving the solvent or catalyst, can lead to a variety of contaminants in the final product.

Q2: What are the common impurities I should expect in my sample of this compound?

Based on the common synthetic route, the following impurities are frequently observed:

  • Unreacted Starting Material: Ethyl 3-(4-hydroxyphenyl)propanoate.

  • Partially Hydrogenated Intermediates: This can include the corresponding cyclohexanone derivative, Ethyl 3-(4-oxocyclohexyl)propanoate, which forms from the unstable cyclohexenol intermediate.[1]

  • Over-hydrogenation Byproducts: Complete reduction and elimination of the hydroxyl group can lead to the formation of Ethyl 3-cyclohexylpropanoate.

  • Solvent-derived Impurities: If ethanol is used as the solvent during hydrogenation, byproducts such as ethoxy cyclohexane may be formed.[2]

  • Geometric Isomers: The product itself is a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. While not technically impurities in the same way as byproducts, their relative ratio is a critical aspect of product purity.

Q3: What analytical techniques are recommended for identifying these impurities?

A combination of chromatographic and spectroscopic methods is generally employed:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the starting material, product, and less volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify the main product, isomers, and any significant impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Observed Issue Potential Cause Recommended Action
Presence of starting material (Ethyl 3-(4-hydroxyphenyl)propanoate) in the final product. Incomplete hydrogenation reaction. This could be due to insufficient reaction time, low hydrogen pressure, or deactivated catalyst.Increase reaction time, increase hydrogen pressure, or use fresh catalyst. The unreacted starting material can be removed by column chromatography.
Detection of a ketone functionality (around 1715 cm⁻¹ in IR or a characteristic peak in NMR). Formation of the cyclohexanone intermediate due to incomplete reduction of the cyclohexenol intermediate.[1]The reaction may need to be driven to completion with longer reaction times or a more active catalyst. This impurity can typically be separated using column chromatography.
Product is a mixture of cis and trans isomers. This is an expected outcome of the hydrogenation process. The thermodynamic stability of the isomers and the reaction kinetics determine the final ratio.The cis and trans isomers can be separated by careful column chromatography or fractional distillation under reduced pressure. The choice of catalyst can also influence the diastereoselectivity of the reaction.[3]
Mass spectrometry indicates the presence of a compound with a lower molecular weight corresponding to the loss of a hydroxyl group. Over-hydrogenation has occurred, leading to the formation of Ethyl 3-cyclohexylpropanoate.Reduce the reaction temperature or pressure. A less active catalyst might also be considered. Purification can be achieved through column chromatography.

Experimental Protocols

Protocol 1: Removal of Impurities by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound
  • Silica gel (60-120 mesh)
  • Hexane (or petroleum ether)
  • Ethyl acetate
  • Glass column
  • Collection tubes

2. Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.
  • Dissolve the crude product in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate).
  • Load the dissolved sample onto the top of the silica gel bed.
  • Begin elution with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate).
  • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to elute the different components.
  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical method to identify the fractions containing the pure desired product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Impurity_Troubleshooting_Workflow start Crude this compound analysis Analytical Characterization (HPLC, GC-MS, NMR) start->analysis decision Impurities Identified? analysis->decision pure Product Meets Purity Specifications decision->pure No purification Purification Step (e.g., Column Chromatography) decision->purification Yes re_analysis Re-analyze Purified Product purification->re_analysis decision2 Purity Met? re_analysis->decision2 decision2->pure Yes further_purification Further Purification or Process Optimization decision2->further_purification No further_purification->purification

Caption: Troubleshooting workflow for the identification and removal of impurities.

Synthesis_and_Impurities cluster_impurities Potential Impurities starting_material Ethyl 3-(4-hydroxyphenyl)propanoate hydrogenation Catalytic Hydrogenation (H2, Catalyst) starting_material->hydrogenation product This compound (cis and trans isomers) hydrogenation->product unreacted Unreacted Starting Material hydrogenation->unreacted intermediate Partially Hydrogenated Intermediate (e.g., cyclohexanone derivative) hydrogenation->intermediate over_hydrogenated Over-hydrogenation Product (Ethyl 3-cyclohexylpropanoate) hydrogenation->over_hydrogenated

References

Enhancing the reactivity of the hydroxyl group in Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 3-(4-hydroxycyclohexyl)propanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reactivity of the secondary hydroxyl group for subsequent chemical transformations.

Section 1: Activating the Hydroxyl Group by Conversion to a Sulfonate Ester

The hydroxyl group (-OH) is a poor leaving group, which limits its utility in nucleophilic substitution reactions. Converting it to a sulfonate ester (e.g., tosylate, mesylate, or triflate) transforms it into an excellent leaving group, thereby "activating" it for reaction with a wide range of nucleophiles.[1][2]

Frequently Asked Questions (FAQs)
QuestionAnswer
Why is my nucleophilic substitution reaction failing with the starting material? The hydroxyl group is a strong base and therefore a poor leaving group. For a substitution reaction to occur, the -OH group must first be converted into a more stable leaving group, such as a sulfonate ester or a halide.[1]
How do I convert the hydroxyl group into a good leaving group? The most common method is to react the alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine.[2] This forms a sulfonate ester, which is an excellent leaving group.
Which sulfonyl chloride should I choose: tosyl chloride (TsCl), mesyl chloride (MsCl), or triflyl chloride (TfCl)? The choice depends on the desired reactivity. Triflate is one of the best leaving groups and reacts fastest, but is also the most expensive and sensitive. Tosylates and mesylates are more common, with tosylates being slightly more reactive and offering a crystalline derivative that is easier to purify.[2]
My tosylation/mesylation reaction is slow or incomplete. What can I do? Ensure your solvent (e.g., pyridine, dichloromethane) is anhydrous. Water will react with the sulfonyl chloride. You can also try a more reactive sulfonyl chloride (e.g., switching from MsCl to TsCl) or use a catalyst like 4-dimethylaminopyridine (DMAP). Ensure the temperature is appropriate; some reactions may require cooling to 0°C initially, then warming to room temperature.
Data Summary: Comparison of Sulfonylating Agents
ReagentActivating GroupRelative ReactivityCommon ConditionsKey Considerations
p-Toluenesulfonyl chloride (TsCl)Tosylate (-OTs)HighPyridine, 0°C to RTOften forms a crystalline solid, easy to handle.
Methanesulfonyl chloride (MsCl)Mesylate (-OMs)MediumTriethylamine, DCM, 0°CLess sterically hindered than TsCl.
Trifluoromethanesulfonyl chloride (TfCl) or Anhydride (Tf₂O)Triflate (-OTf)Very HighPyridine, DCM, < 0°CExtremely reactive leaving group; reagent is sensitive to moisture.
Experimental Protocol: Tosylation of this compound
  • Preparation : Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of alcohol) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Reagent : Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing cold dilute HCl (e.g., 1M) and extract with ethyl acetate (3x volumes). The acid will neutralize the pyridine.

  • Purification : Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.

Visualization: Workflow for Hydroxyl Group Activation and Substitution

G Workflow: Activation and Substitution of a Hydroxyl Group Start Start: This compound (-OH is a poor leaving group) Activation Activation Step: React with Sulfonyl Chloride (e.g., TsCl, MsCl) + Base (e.g., Pyridine) Start->Activation Step 1 Intermediate Intermediate: Ethyl 3-(4-(tosyloxy)cyclohexyl)propanoate (-OTs is a good leaving group) Activation->Intermediate Step 2 Substitution Nucleophilic Substitution: React with Nucleophile (Nu⁻) Intermediate->Substitution Step 3 Product Final Product: Ethyl 3-(4-(Nu)cyclohexyl)propanoate Substitution->Product Step 4

Caption: General workflow for enhancing hydroxyl reactivity via sulfonate ester formation.

Section 2: Protecting the Hydroxyl Group for Remote Reactions

In multi-step syntheses, it is often necessary to prevent the hydroxyl group from reacting while another part of the molecule is modified. This is achieved by converting the -OH group into a stable, non-reactive "protecting group," which can be removed later. Silyl ethers are a common choice for this purpose.[3][4]

Frequently Asked Questions (FAQs)
QuestionAnswer
How do I prevent the hydroxyl group from interfering with another reaction in my synthesis? You can "protect" the hydroxyl group by converting it into a less reactive functional group, such as a silyl ether.[5] This group can be removed ("deprotected") later in the synthesis to restore the original hydroxyl group.[3]
What are common protecting groups for alcohols? Silyl ethers (e.g., TMS, TES, TBS/TBDMS, TIPS) are widely used due to their ease of installation and removal.[4] Other options include acetals (like THP) and benzyl ethers.[5][6]
My silyl ether protecting group was accidentally removed during my reaction. What went wrong? Silyl ethers have varying stability towards acidic and basic conditions. For example, TMS is very acid-labile, while TBS and TIPS are more robust.[7] Your reaction conditions may have been too harsh. Consider switching to a more stable protecting group like tert-butyldiphenylsilyl (TBDPS) or ensure your reagents are neutral and anhydrous.
How do I remove a silyl protecting group? The most common method is to use a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF.[7] Some silyl groups can also be removed under specific acidic conditions.
Data Summary: Comparison of Common Silyl Ether Protecting Groups
ReagentProtecting GroupStability to AcidStability to BaseCommon Deprotection
Trimethylsilyl chloride (TMSCl)-OTMSLowModerateMild acid (e.g., K₂CO₃/MeOH)
tert-Butyldimethylsilyl chloride (TBSCl/TBDMSCl)-OTBS / -OTBDMSModerateHighTBAF in THF; Acetic Acid
Triisopropylsilyl chloride (TIPSCl)-OTIPSHighHighTBAF in THF (slower than TBS)
tert-Butyldiphenylsilyl chloride (TBDPSCl)-OTBDPSVery HighHighTBAF in THF (slowest)
Experimental Protocol: Protection with TBSCl
  • Preparation : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents : Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).

  • Reaction : Stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Workup : Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualization: Decision Logic for Hydroxyl Group Modification

G Decision Logic: Modifying the Hydroxyl Group Start Goal for the -OH group? Activate Enhance Reactivity for Nucleophilic Substitution Start->Activate Reaction at -OH site Protect Prevent Reactivity During Another Transformation Start->Protect Reaction elsewhere Activate_Method Convert to a Good Leaving Group (e.g., -OTs, -OMs) Activate->Activate_Method Protect_Method Convert to a Stable Group (e.g., -OTBS, -OTIPS) Protect->Protect_Method

Caption: Decision tree for modifying the hydroxyl group based on synthetic goals.

References

Validation & Comparative

Validating the Structure of Ethyl 3-(4-hydroxycyclohexyl)propanoate using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for the structural validation of ethyl 3-(4-hydroxycyclohexyl)propanoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted spectral data with established chemical shifts of analogous structures, this document serves as a practical reference for researchers engaged in organic synthesis and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of its constituent fragments: the 4-hydroxycyclohexyl group and the ethyl propanoate chain. The expected chemical shifts, multiplicities, and integration values are summarized in Table 1. These predictions are derived from spectral data of similar compounds, including cyclohexanol and various ethyl esters.[1][2][3][4][5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a (CH₃)1.25Triplet3H
H-b (CH₂)4.12Quartet2H
H-c (CH₂)2.28Triplet2H
H-d (CH₂)1.55Multiplet2H
H-e (CH)1.40Multiplet1H
H-f (CH₂)1.20 - 1.90Multiplet8H
H-g (CH-OH)3.60Multiplet1H
H-h (OH)VariableSinglet (broad)1H

Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The predicted chemical shifts for each carbon atom in this compound are detailed in Table 2. These predictions are based on data from cyclohexanol, ethyl esters, and general chemical shift tables.[11][12][13][14][15][16][17][18][19][20][21][22]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)173.5
C-2 (O-CH₂)60.3
C-3 (CH₂)31.0
C-4 (CH₂)29.5
C-5 (CH)35.8
C-6, C-10 (CH₂)35.0
C-7, C-9 (CH₂)25.5
C-8 (CH-OH)70.0
C-11 (CH₃)14.2

Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and concentration.

Experimental Protocols

Sample Preparation
  • Dissolve 10-20 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Spectroscopy
  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled experiment (zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the predicted and experimental NMR data.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Comparison cluster_validation Structure Validation Synthesis Synthesize Ethyl 3-(4-hydroxycyclohexyl)propanoate Purification Purify Compound Synthesis->Purification Acquire_H1 Acquire ¹H NMR Spectrum Purification->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Purification->Acquire_C13 Analyze_H1 Analyze ¹H NMR Data: - Chemical Shifts - Integration - Multiplicity Acquire_H1->Analyze_H1 Analyze_C13 Analyze ¹³C NMR Data: - Chemical Shifts Acquire_C13->Analyze_C13 Compare_H1 Compare with Predicted ¹H NMR Data Analyze_H1->Compare_H1 Compare_C13 Compare with Predicted ¹³C NMR Data Analyze_C13->Compare_C13 Structure_Validation Structure Validated / Inconsistent Compare_H1->Structure_Validation Compare_C13->Structure_Validation

Caption: Workflow for NMR-based structural validation.

Comparative Analysis

A successful validation of the this compound structure relies on a close match between the experimental NMR data and the predicted values presented in Tables 1 and 2.

  • ¹H NMR: The presence of a triplet around 1.25 ppm and a quartet around 4.12 ppm is characteristic of an ethyl ester group. The signals corresponding to the cyclohexyl ring protons are expected to be complex and may overlap in the region of 1.20-1.90 ppm. The proton attached to the carbon bearing the hydroxyl group (H-g) is expected to appear as a multiplet around 3.60 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester should appear downfield, around 173.5 ppm. The carbon attached to the oxygen of the ethyl group (C-2) is expected around 60.3 ppm, while the methyl carbon (C-11) will be upfield at approximately 14.2 ppm. The carbon bearing the hydroxyl group (C-8) is a key indicator and should be found around 70.0 ppm.

By systematically comparing the acquired experimental spectra with the predicted data and reference chemical shifts, researchers can confidently confirm the successful synthesis and purity of this compound.

References

A Comparative Guide to Mass Spectrometry for the Confirmation of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of chemical structures is a cornerstone of scientific research and pharmaceutical development. For a compound such as Ethyl 3-(4-hydroxycyclohexyl)propanoate, mass spectrometry (MS) stands as a pivotal analytical technique. This guide provides a comparative overview of two primary mass spectrometry approaches—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound, supported by experimental data from structurally similar molecules.

Introduction to Analytical Approaches

The selection of an appropriate analytical methodology is critical for the unambiguous identification and quantification of a target analyte. Both GC-MS and LC-MS offer high sensitivity and specificity, making them suitable for the analysis of a wide range of organic molecules. The choice between them often depends on the physicochemical properties of the analyte, such as volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being introduced into the mass spectrometer for ionization and detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for non-volatile, thermally labile, or high molecular weight compounds. Separation occurs in a liquid mobile phase based on the analyte's affinity for the stationary phase in the column. The eluent is then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Comparative Performance Data

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z) Observed in GC-MSReference
Ethyl 3-cyclohexylpropanoate184.28Data not available in provided search results[1]
Ethyl 3-hydroxypropanoate118.13GC-MS data mentioned but not detailed[2]
Ethyl 3-cyclohexyl-hydroxy-propanoate200.28GC-MS data mentioned but not detailed[3]
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate224.25150, 137, 224[4]

Table 1: GC-MS Data for Compounds Structurally Related to this compound. The table illustrates the molecular weights and significant mass-to-charge (m/z) ratios of key fragments observed during electron ionization GC-MS analysis of similar ester compounds.

CompoundMolecular Weight ( g/mol )Predicted LC-MS/MS Adducts (Positive Ion Mode)Reference
Ethyl 3-cyclohexylpropanoate184.28[M+H]+, [M+Na]+[1]
This compound~200.28 (predicted)[M+H]+, [M+Na]+, [M+K]+

Table 2: Predicted LC-MS Data for this compound and a Related Compound. This table shows the expected molecular ions (adducts) that would be observed in positive ion mode LC-MS analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for GC-MS and LC-MS analysis applicable to the confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a known quantity of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. If necessary, derivatization (e.g., silylation of the hydroxyl group) can be performed to increase volatility and thermal stability.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer with an ESI or APCI source.

  • LC Conditions:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of an additive like formic acid (0.1%) to promote ionization.

    • Flow Rate: 0.2 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Mode: Full scan to detect the molecular ion, and product ion scan (MS/MS) of the precursor ion for structural confirmation.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

Workflow and Pathway Visualizations

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationships in mass spectrometry analysis.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Analyte Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample Dissolution/ Derivatization GC Gas Chromatography Prepared_Sample->GC Injection LC Liquid Chromatography Prepared_Sample->LC Injection Ionization Ionization (EI / ESI) GC->Ionization LC->Ionization Mass_Analyzer Mass Analyzer (Quadrupole / TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Confirmation Structural Confirmation Mass_Spectrum->Confirmation

Caption: General workflow for mass spectrometry analysis.

Fragmentation_Pathway M Molecular Ion [M]+• F1 Fragment Ion 1 M->F1 - NL1 F2 Fragment Ion 2 M->F2 - NL2 F3 Fragment Ion 3 F1->F3 - NL3 NL1 Neutral Loss 1 NL2 Neutral Loss 2 NL3 Neutral Loss 3

Caption: Electron ionization fragmentation pathway.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the confirmation of this compound.

  • GC-MS is a robust and widely available technique that provides reproducible fragmentation patterns for library matching. However, the volatility and thermal stability of the analyte, particularly the hydroxyl group, may necessitate derivatization.

  • LC-MS , especially with high-resolution mass analyzers, offers the advantage of analyzing the intact molecule with minimal fragmentation, providing accurate mass measurements for molecular formula determination. It is particularly suitable for less volatile compounds and complex matrices.

The choice of method will ultimately depend on sample purity, available instrumentation, and the specific analytical goals. For definitive structural elucidation, a combination of both techniques, along with other spectroscopic methods like NMR, is often the most comprehensive approach.

References

Reactivity Showdown: A Comparative Analysis of cis- and trans-Ethyl 3-(4-hydroxycyclohexyl)propanoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The key to understanding the reactivity differences between the cis and trans isomers of ethyl 3-(4-hydroxycyclohexyl)propanoate lies in the conformational analysis of the cyclohexane ring. The bulky ethyl propanoate group will preferentially occupy the equatorial position to minimize steric hindrance. Consequently, in the trans isomer, the hydroxyl group is also in an equatorial position. In the cis isomer, the hydroxyl group is forced into the less stable axial position. This fundamental stereochemical difference dictates the accessibility of the reactive sites and the stability of reaction intermediates and transition states, thereby influencing reaction rates and outcomes.

Comparative Reactivity Data (Based on Analogous Compounds)

The following table summarizes the expected relative reactivity of the cis and trans isomers in key chemical transformations. These predictions are based on studies of conformationally locked cyclohexane derivatives, such as the 4-tert-butylcyclohexanol and ethyl 4-tert-butylcyclohexanecarboxylate isomers.

Reaction TypeIsomerPredicted Relative ReactivityRationale
Oxidation of Hydroxyl Group cis (Axial OH)FasterThe oxidation of an axial hydroxyl group to a ketone relieves 1,3-diaxial strain, leading to a lower activation energy and a faster reaction rate. This is a case of steric acceleration.[1]
trans (Equatorial OH)SlowerThe equatorial hydroxyl group is in a more stable, less sterically hindered position, resulting in a higher activation energy for oxidation compared to the axial counterpart.[1]
Esterification of Hydroxyl Group cis (Axial OH)SlowerThe axial hydroxyl group is sterically hindered by the cyclohexane ring's axial hydrogens, making it less accessible to bulky reagents.
trans (Equatorial OH)FasterThe equatorial hydroxyl group is more sterically accessible, allowing for a faster rate of esterification.
Saponification of Ester Group cis (Equatorial Ester)SlowerWhile the ester group itself is equatorial, the overall stability of the starting molecule influences reactivity. In analogous systems, the cis isomer with an axial substituent elsewhere on the ring can exhibit different reaction kinetics.
trans (Equatorial Ester)FasterIn analogous systems like ethyl 4-tert-butylcyclohexanecarboxylate, the trans isomer with an equatorial ester group undergoes saponification significantly faster than the cis isomer with an axial ester group. This is attributed to the greater steric accessibility of the equatorial position.[1]
Intramolecular Lactonization cisPotentially FavorableThe proximity of the axial hydroxyl group and the equatorial ester side chain might facilitate intramolecular cyclization under certain conditions, though this would depend on the flexibility of the side chain.
transLess FavorableThe larger distance and less favorable orientation between the equatorial hydroxyl and equatorial ester groups make intramolecular lactonization less likely.

Experimental Protocols

While specific protocols for the target molecules are not available, the following are representative experimental methodologies for assessing the reactivity of analogous cyclohexanol and cyclohexyl ester derivatives.

Protocol 1: Comparative Oxidation of cis- and trans-4-tert-butylcyclohexanol

This experiment, which serves as a model for the oxidation of the hydroxyl group in the title compounds, is typically performed using a chromic acid-based oxidant.

  • Preparation of Solutions: Prepare separate equimolar solutions of cis- and trans-4-tert-butylcyclohexanol in a suitable solvent such as acetone or acetic acid. Prepare a solution of the oxidizing agent (e.g., Jones reagent, prepared by dissolving chromium trioxide in sulfuric acid and diluting with water).

  • Reaction Initiation: To each alcohol solution, maintained at a constant temperature (e.g., 25°C), add a stoichiometric amount of the oxidizing agent.

  • Monitoring Reaction Progress: Withdraw aliquots from each reaction mixture at regular time intervals. Quench the reaction in the aliquots (e.g., by adding isopropyl alcohol).

  • Analysis: Analyze the concentration of the remaining alcohol or the formed ketone in each aliquot using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Interpretation: Plot the concentration of the reactant or product versus time for both isomers. The initial rates of the reactions can be determined from the slopes of these curves, allowing for a quantitative comparison of reactivity. The cis-isomer is expected to show a faster rate of oxidation.[1][2]

Protocol 2: Comparative Saponification of Ethyl cis- and trans-4-tert-butylcyclohexanecarboxylate

This protocol provides a framework for comparing the hydrolysis rates of the ester functionality.

  • Preparation of Solutions: Prepare separate equimolar solutions of ethyl cis- and trans-4-tert-butylcyclohexanecarboxylate in a solvent such as aqueous ethanol. Prepare a standardized solution of sodium hydroxide.

  • Reaction Initiation: Mix the ester solutions with a known excess of the sodium hydroxide solution at a constant temperature.

  • Monitoring Reaction Progress: Withdraw aliquots at regular intervals and quench the reaction by neutralizing the excess sodium hydroxide with a standard solution of hydrochloric acid.

  • Analysis: Determine the concentration of unreacted sodium hydroxide in each aliquot by back-titration with a standardized acid solution.

  • Data Interpretation: Calculate the concentration of the ester remaining at each time point. Plot the natural logarithm of the ester concentration versus time to determine the pseudo-first-order rate constants for the saponification of each isomer. The trans-isomer is expected to have a significantly larger rate constant.[1]

Visualizing Reactivity Principles

The following diagrams illustrate the key conformational differences and a representative reaction pathway that governs the reactivity of these isomers.

G Conformational Isomers of this compound cluster_cis cis-Isomer cluster_trans trans-Isomer cis_label Axial OH Equatorial Ester Sidechain cis_img cis_img trans_label Equatorial OH Equatorial Ester Sidechain trans_img trans_img

References

A Comparative Study: Ethyl 3-(4-hydroxycyclohexyl)propanoate and Structurally Similar Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ethyl 3-(4-hydroxycyclohexyl)propanoate and a structurally related analogue, Ethyl 3-cyclohexylpropanoate. The objective is to furnish researchers with a comprehensive framework for evaluating the synthesis, physicochemical properties, and potential biological activities of these esters. While experimental data for Ethyl 3-cyclohexylpropanoate is available, this guide presents a proposed experimental framework for this compound, for which detailed public data is limited.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and Ethyl 3-cyclohexylpropanoate is presented in Table 1. The data for Ethyl 3-cyclohexylpropanoate is derived from established sources, while the properties for this compound are predicted based on its chemical structure, providing a baseline for experimental validation.

PropertyThis compoundEthyl 3-cyclohexylpropanoate
CAS Number 116941-06-110094-36-7[1][2][3]
Molecular Formula C₁₁H₂₀O₃C₁₁H₂₀O₂[1][3]
Molecular Weight 200.28 g/mol 184.28 g/mol [1][3]
Boiling Point Predicted: >250 °C105-113 °C @ 17 Torr[1]
Density Predicted: ~1.05 g/mL0.94 g/mL at 25 °C[1]
Water Solubility Predicted: Moderately solubleInsoluble[1][3]
LogP Predicted: ~1.5~3.5[3]

Synthesis and Characterization

The synthesis of both esters can be achieved via Fischer esterification, a well-established method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4][5]

Experimental Workflow for Synthesis and Analysis

The following diagram outlines the proposed experimental workflow for the synthesis, purification, and analysis of this compound and Ethyl 3-cyclohexylpropanoate.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_bioactivity Biological Activity Screening start Starting Materials: 3-(4-hydroxycyclohexyl)propanoic acid / 3-cyclohexylpropanoic acid Ethanol (excess) Sulfuric Acid (catalyst) reaction Fischer Esterification (Reflux) start->reaction extraction Liquid-Liquid Extraction (Ethyl Acetate / Water) reaction->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation gcms GC-MS Analysis (Purity and Identity) distillation->gcms nmr NMR Spectroscopy (Structural Confirmation) distillation->nmr ftir FTIR Spectroscopy (Functional Group Analysis) distillation->ftir antimicrobial Antimicrobial Assay (MIC Determination) ftir->antimicrobial antioxidant Antioxidant Assay (DPPH, ABTS) ftir->antioxidant

Experimental workflow for the comparative study.
Detailed Experimental Protocols

Synthesis of this compound and Ethyl 3-cyclohexylpropanoate (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(4-hydroxycyclohexyl)propanoic acid (or 3-cyclohexylpropanoic acid) (1.0 eq), absolute ethanol (10.0 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.1 eq) as the catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation to obtain the final product.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: An Agilent 7890B GC system coupled with a 5977A MSD is proposed for analysis.

  • Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for separating these esters.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector and Detector Temperatures: 250 °C and 280 °C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Comparative Performance and Biological Activity

Antioxidant Activity

The presence of a hydroxyl group on the cyclohexane ring of this compound suggests potential antioxidant properties. Phenolic esters are known to exhibit significant antioxidant activity. The hydroxyl group can act as a hydrogen donor to scavenge free radicals.

Proposed Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: To evaluate the free radical scavenging capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay: To further confirm the antioxidant potential.

Antimicrobial Activity

Esters of cyclohexyl derivatives have been reported to possess antimicrobial properties. The lipophilicity of these esters can facilitate their interaction with microbial cell membranes.

Proposed Assays:

  • Broth microdilution method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

The following diagram illustrates the proposed screening process for biological activities.

G cluster_screening Biological Activity Screening cluster_antioxidant Antioxidant Evaluation cluster_antimicrobial Antimicrobial Evaluation cluster_results Data Analysis and Comparison esters Purified Esters: This compound Ethyl 3-cyclohexylpropanoate antioxidant Antioxidant Assays (DPPH, ABTS) esters->antioxidant antimicrobial Antimicrobial Assays (MIC Determination) esters->antimicrobial dpph DPPH Assay antioxidant->dpph abts ABTS Assay antioxidant->abts bacteria Bacterial Strains (e.g., S. aureus, E. coli) antimicrobial->bacteria fungi Fungal Strains (e.g., C. albicans) antimicrobial->fungi comparison Comparative Analysis of: - IC50 values (Antioxidant) - MIC values (Antimicrobial) dpph->comparison abts->comparison bacteria->comparison fungi->comparison

Workflow for biological activity screening.

Conclusion

This guide provides a foundational framework for a comparative study of this compound and Ethyl 3-cyclohexylpropanoate. The provided experimental protocols and structured data tables offer a practical starting point for researchers. The hypothesized biological activities, based on structural similarities to known active compounds, warrant experimental investigation. Further research into these and other similar esters could lead to the discovery of novel compounds with valuable applications in the pharmaceutical and other industries.

References

A Comparative Analysis of the Bioactivity of Ethyl 3-(4-hydroxycyclohexyl)propanoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Comparative Overview of Analog Activity

The biological activities of various analogs of Ethyl 3-(4-hydroxycyclohexyl)propanoate are summarized below. These compounds share either the cyclohexyl ring or the ethyl propanoate moiety, providing a basis for inferring potential activities.

Cytotoxicity Data of Analogs

The cytotoxic potential of propanoate and cyclohexyl-containing compounds has been evaluated against several cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies.

Compound/AnalogCell LineAssayIC50 (µM)Reference
O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride (DE-EDCP)4T1 (murine breast cancer)MTTNot specified[1]
DE-EDCPMDA-MB-231 (human breast cancer)MTTNot specified[1]
DE-EDCPMDA-MB-468 (human breast cancer)MTTNot specified[1]
Cisplatin (Control)4T1 (murine breast cancer)MTTNot specified[1]

Note: While the specific IC50 values were not detailed in the abstract, DE-EDCP was shown to decrease the viability of all tested tumor cell lines in a dose-dependent manner.[1]

Anti-inflammatory Activity of Analogs

Several propanoate derivatives have been investigated for their anti-inflammatory effects through the inhibition of key enzymes and mediators of the inflammatory cascade.

Compound/AnalogTarget/AssayActivity/IC50Reference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX InhibitionIC50 = 105 µg/mL[2]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1 InhibitionIC50 = 314 µg/mL[2]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2 InhibitionIC50 = 130 µg/mL[2]
Ibuprofen derivativesNitric Oxide (NO) Production InhibitionIC50 ≤ 0.05 mM
Sodium PropionateCOX-2 and iNOS expressionConcentration-dependent decrease[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells/100 µL per well in complete growth medium and allow them to adhere overnight at 37°C.[1]

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density of each well at a wavelength of 595 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to untreated controls.

LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with various concentrations of the test compounds.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammatory response.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Stimulation and Treatment: Pre-treat the cells with the test compounds for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable and quantifiable product of NO, is proportional to the absorbance.

COX-1 and COX-2 Inhibition Assay

These assays determine the ability of a compound to inhibit the cyclooxygenase enzymes, which are critical in the synthesis of prostaglandins.

  • Enzyme Preparation: Prepare solutions of ovine COX-1 or human recombinant COX-2.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the enzyme activity, often through the detection of a product like prostaglandin E2 (PGE2) using an ELISA kit or by monitoring oxygen consumption.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Mechanism of Action Studies Compound Synthesis\nand Purification Compound Synthesis and Purification Stock Solution\nPreparation Stock Solution Preparation Compound Synthesis\nand Purification->Stock Solution\nPreparation Cytotoxicity Assays\n(MTT, LDH) Cytotoxicity Assays (MTT, LDH) Stock Solution\nPreparation->Cytotoxicity Assays\n(MTT, LDH) Anti-inflammatory Assays\n(NO, COX, LOX) Anti-inflammatory Assays (NO, COX, LOX) Cytotoxicity Assays\n(MTT, LDH)->Anti-inflammatory Assays\n(NO, COX, LOX) Antimicrobial Assays\n(MIC, MBC) Antimicrobial Assays (MIC, MBC) Anti-inflammatory Assays\n(NO, COX, LOX)->Antimicrobial Assays\n(MIC, MBC) IC50/EC50 Determination IC50/EC50 Determination Statistical Analysis Statistical Analysis IC50/EC50 Determination->Statistical Analysis Signaling Pathway\nAnalysis (e.g., NF-κB, Apoptosis) Signaling Pathway Analysis (e.g., NF-κB, Apoptosis) Statistical Analysis->Signaling Pathway\nAnalysis (e.g., NF-κB, Apoptosis) Target Identification Target Identification Signaling Pathway\nAnalysis (e.g., NF-κB, Apoptosis)->Target Identification

Caption: Generalized workflow for the biological activity screening of novel compounds.

Simplified NF-κB Signaling Pathway in Inflammation

G Inflammatory Stimuli\n(e.g., LPS) Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory Stimuli\n(e.g., LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes\n(COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro-inflammatory Genes\n(COX-2, iNOS) Gene Transcription

Caption: Key steps in the canonical NF-κB signaling pathway leading to inflammation.

Intrinsic (Mitochondrial) Apoptosis Pathway

G Cellular Stress Cellular Stress Bax Bax Cellular Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl-2 Bcl-2 Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by cellular stress and regulated by Bcl-2 family proteins.

Conclusion

The analysis of analogs of this compound suggests that this chemical scaffold holds promise for the development of novel therapeutic agents. The presence of both the cyclohexyl and propanoate moieties in various bioactive compounds points towards the potential for this molecule to exhibit a range of biological activities. The data on its analogs indicate that derivatives could be designed to target pathways involved in cancer, inflammation, and microbial infections. Specifically, the evidence for cytotoxicity against breast cancer cell lines and the anti-inflammatory effects through the inhibition of COX and LOX enzymes are particularly noteworthy. Future research should focus on the synthesis and direct biological evaluation of this compound and its novel derivatives to fully elucidate their therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of Ethyl 3-(4-hydroxycyclohexyl)propanoate. Due to the limited availability of published, cross-validated methods for this specific analyte, this document presents a framework based on established principles of analytical chemistry and data from structurally related compounds. The provided experimental protocols and performance data are illustrative and intended to serve as a comprehensive template for method development and validation.

Introduction

This compound is an organic ester with potential applications in various fields, including pharmaceuticals and material science. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This guide outlines a hypothetical cross-validation study between a GC-MS and an HPLC-UV method, presenting the validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of Analytical Method Performance

The following table summarizes the hypothetical performance characteristics of the GC-MS and HPLC-UV methods for the analysis of this compound.

Parameter GC-MS Method HPLC-UV Method ICH Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1005 - 200-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120%
Precision (%RSD)
- Repeatability≤ 1.5%≤ 1.2%≤ 2%
- Intermediate Precision≤ 1.8%≤ 1.5%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.31.5-
Limit of Quantification (LOQ) (µg/mL) 1.05.0-

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio 10:1)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

  • Create a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 1 to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is a versatile alternative, particularly for less volatile compounds or when derivatization is not desired.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 200 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 15, 75, and 150 µg/mL).

Methodology Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the experimental steps for each analytical method.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev gc_ms GC-MS Method Optimization method_dev->gc_ms hplc HPLC-UV Method Optimization method_dev->hplc validation Individual Method Validation gc_ms->validation hplc->validation gc_val GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) validation->gc_val hplc_val HPLC-UV Validation (Linearity, Accuracy, Precision, LOD, LOQ) validation->hplc_val cross_val Cross-Validation Study gc_val->cross_val hplc_val->cross_val sample_analysis Analysis of the Same QC Samples by Both Methods cross_val->sample_analysis data_comp Data Comparison & Statistical Analysis (e.g., Bland-Altman plot, t-test) sample_analysis->data_comp conclusion Conclusion: Method Comparability Assessed data_comp->conclusion

Caption: Workflow for the cross-validation of analytical methods.

ExperimentalWorkflows cluster_gcms GC-MS Experimental Workflow cluster_hplc HPLC-UV Experimental Workflow gc_prep Sample Preparation (Dilution in Ethyl Acetate) gc_inject Inject 1 µL into GC-MS gc_prep->gc_inject gc_sep Separation on HP-5ms Column gc_inject->gc_sep gc_detect Detection by Mass Spectrometer gc_sep->gc_detect gc_quant Quantification using Target Ion gc_detect->gc_quant hplc_prep Sample Preparation (Dilution in Mobile Phase) hplc_inject Inject 10 µL into HPLC hplc_prep->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect Detection by UV at 210 nm hplc_sep->hplc_detect hplc_quant Quantification by Peak Area hplc_detect->hplc_quant

Caption: Experimental workflows for GC-MS and HPLC-UV analysis.

Discussion of Comparative Data

Based on the hypothetical data presented in Table 1, both the GC-MS and HPLC-UV methods are suitable for the quantification of this compound, meeting the general requirements of the ICH guidelines.

  • Sensitivity: The GC-MS method demonstrates superior sensitivity, with a significantly lower Limit of Detection (LOD) and Limit of Quantification (LOQ). This makes it the preferred method for trace-level analysis.

  • Linearity and Accuracy: Both methods exhibit excellent linearity (R² > 0.999) and high accuracy, with recovery values well within the acceptable range.

  • Precision: The HPLC-UV method shows slightly better precision (lower %RSD), which might be advantageous for release testing where high precision is critical.

  • Throughput and Complexity: The HPLC-UV method with an isocratic elution is generally faster and less complex to operate than the temperature-programmed GC-MS method, potentially offering higher sample throughput.

Conclusion

The choice between the GC-MS and HPLC-UV methods for the analysis of this compound will depend on the specific requirements of the application. For high-sensitivity applications, such as metabolite identification or impurity profiling, the GC-MS method is superior. For routine quality control and assays where high precision and throughput are paramount, the HPLC-UV method presents a robust and efficient alternative. A successful cross-validation, as outlined in this guide, would ensure that data generated by either method is reliable and interchangeable, providing flexibility in a research and development or quality control environment.

A Guide to X-ray Crystallography of Ethyl 3-(4-hydroxycyclohexyl)propanoate Derivatives: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and materials science, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures at an atomic level. This guide provides a comparative framework for the analysis of Ethyl 3-(4-hydroxycyclohexyl)propanoate derivatives, offering detailed experimental protocols and data presentation formats. While crystallographic data for a broad range of these specific derivatives is not widely available in public databases, this guide utilizes data from a related compound, rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate, to illustrate the principles and methodologies of a comparative crystallographic study.

Comparative Crystallographic Data

A comparative analysis of crystallographic data allows researchers to understand the impact of substitutions on the molecular conformation and crystal packing. Key parameters for comparison include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the volume of the unit cell. Below is a table summarizing the crystallographic data for a representative propanoate derivative. In a typical comparative study, this table would be expanded to include data from multiple derivatives.

Table 1: Crystallographic Data for a Representative Propanoate Derivative

Parameterrac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate[1]Derivative 2 (Hypothetical)Derivative 3 (Hypothetical)
Chemical FormulaC₁₂H₁₇NO₅S--
Molecular Weight287.33--
Crystal SystemTriclinic--
Space GroupP-1--
a (Å)4.8123 (11)--
b (Å)11.382 (3)--
c (Å)12.637 (3)--
α (°)94.952 (4)--
β (°)100.530 (4)--
γ (°)94.298 (4)--
Volume (ų)675.1 (3)--
Z2--
Temperature (K)273--
Radiation (λ, Å)Mo Kα (0.71073)--
R_int0.017--

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. The following sections outline the synthesis and single-crystal X-ray diffraction procedures for the analyzed derivative.

Synthesis of rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate[1]

The synthesis of the title compound was achieved through a two-step process. Initially, 4-(Methylsulfonyl)benzaldehyde (18.4 g, 0.1 mol) was reacted with 2-aminoacetic acid (7.5 g, 0.1 mol) and potassium carbonate (29.2 g, 0.21 mol) to yield (rac)-2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid (14.2 g, 55% yield). Subsequently, this intermediate (14.2 g, 0.055 mol) was refluxed with ethanol (3.3 mL) and sulfuric acid (20 mL) for 30 minutes to produce the final compound (9.3 g). Single crystals suitable for X-ray diffraction were obtained by dissolving 0.1 g of the compound in 5 mL of tetrahydrofuran and allowing for spontaneous evaporation of the solvent.[1]

Single-Crystal X-ray Diffraction[1]

A suitable single crystal with dimensions 0.18 × 0.16 × 0.10 mm was selected for data collection.[1] The crystallographic data were collected on a Bruker SMART CCD area-detector diffractometer. A total of 3543 reflections were measured, of which 2363 were independent.[1]

Experimental Workflow

The process of X-ray crystallography, from sample preparation to final structure analysis, follows a logical sequence. The diagram below illustrates this typical workflow.

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Final Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting XRay_Diffraction X-ray Diffraction Experiment Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing & Reduction XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Data_Deposition Data Deposition (e.g., CCDC) Validation->Data_Deposition

Caption: Workflow for X-ray Crystallography.

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques can offer complementary information, especially when suitable single crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure in solution, allowing for the determination of connectivity and stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.

  • Powder X-ray Diffraction (PXRD): Can be used to analyze the crystallinity and phase purity of a bulk sample, even if single crystals are not available.

A comprehensive characterization of this compound derivatives would ideally involve a combination of these techniques to build a complete picture of their chemical and physical properties.

References

Correlating the structure of Ethyl 3-(4-hydroxycyclohexyl)propanoate with its physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and physical properties of Ethyl 3-(4-hydroxycyclohexyl)propanoate. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its non-hydroxylated analog, Ethyl 3-cyclohexylpropanoate, and other related esters to draw correlations and provide a comprehensive overview. The inclusion of a hydroxyl group significantly alters the physicochemical properties of the parent molecule, impacting its potential applications in drug development and other scientific research.

Structural Influence on Physical Properties

The key structural difference between this compound and its primary analog, Ethyl 3-cyclohexylpropanoate, is the presence of a hydroxyl (-OH) group on the cyclohexyl ring. This addition is expected to have the following effects:

  • Increased Polarity and Hydrogen Bonding: The hydroxyl group introduces a polar site capable of acting as both a hydrogen bond donor and acceptor. This will increase the molecule's overall polarity compared to the non-hydroxylated form.

  • Higher Boiling Point: The ability to form intermolecular hydrogen bonds will lead to a higher boiling point for the hydroxylated compound as more energy is required to overcome these forces and transition into the gaseous phase.

  • Altered Solubility: The increased polarity will enhance solubility in polar solvents like water and ethanol. Conversely, it is expected to decrease solubility in nonpolar solvents.

  • Lower LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. The introduction of a hydrophilic hydroxyl group will lower the LogP value, indicating a more hydrophilic character.

These structural modifications are critical in the context of drug development, as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Physicochemical Data

The following table summarizes the available experimental and estimated data for this compound and its comparator compounds. It is important to note that specific experimental values for this compound are largely unavailable in the public domain; therefore, the presented values for this compound are predicted based on the influence of the hydroxyl group.

PropertyThis compound (Predicted)Ethyl 3-cyclohexylpropanoate (Analog)Methyl 3-(2-hydroxycyclohexyl)propanoate (Related Compound)
Molecular Formula C₁₁H₂₀O₃C₁₁H₂₀O₂C₁₀H₁₈O₃
Molecular Weight ( g/mol ) 200.28184.28186.25
Boiling Point (°C) > 91-94 @ 8 mmHg91-94 @ 8 mmHg[1][2][3]Not available
Water Solubility Higher than analog16.03 mg/L @ 25 °C (estimated)[2][4]Higher than non-hydroxylated counterpart
LogP < 3.53.5 (Computed)[1], 3.776 (Estimated)[2], 3.83[3]1.49 (Computed)[5]
Polar Surface Area (Ų) ~46.5326.346.53

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are essential for accurate characterization. Below are generalized methodologies for key experiments.

1. Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample quantities.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

  • Procedure:

    • A small amount of the sample is placed in the small test tube.

    • The capillary tube is placed into the test tube with the open end submerged in the sample.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing heating oil.

    • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][7]

2. Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of a substance in water.

  • Apparatus: Flask with a stopper, analytical balance, temperature-controlled shaker, and an appropriate analytical method for quantification (e.g., HPLC, GC).

  • Procedure:

    • An excess amount of the ester is added to a known volume of water in the flask.

    • The flask is sealed and placed in a shaker at a constant temperature.

    • The mixture is agitated until equilibrium is reached (typically 24-48 hours).

    • The solution is allowed to stand to permit the separation of the undissolved solute.

    • A sample of the clear, saturated aqueous phase is carefully removed.

    • The concentration of the ester in the aqueous sample is determined using a suitable analytical technique.[8][9][10]

3. Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

This method measures the lipophilicity of a compound.

  • Apparatus: Separatory funnel, n-octanol, water (pH buffered if necessary), analytical balance, and an appropriate analytical method for quantification.

  • Procedure:

    • A known amount of the ester is dissolved in either water or n-octanol.

    • This solution is placed in a separatory funnel with the other immiscible solvent. The volumes of the two phases are known.

    • The funnel is shaken vigorously to allow for partitioning of the solute between the two phases and then left to stand for the layers to separate.

    • Samples are taken from both the aqueous and the n-octanol layers.

    • The concentration of the ester in each phase is determined.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11][12][13]

Structure-Property Relationship Diagram

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties, in comparison to its non-hydroxylated analog.

G cluster_1 Structural Modification cluster_2 Altered Intermolecular Forces cluster_3 Resulting Physicochemical Properties Analog Ethyl 3-cyclohexylpropanoate (C₁₁H₂₀O₂) Modification Addition of -OH group Analog->Modification Target This compound (C₁₁H₂₀O₃) Forces Increased Polarity & Hydrogen Bonding Modification->Forces BoilingPoint Higher Boiling Point Forces->BoilingPoint Solubility Increased Water Solubility Forces->Solubility LogP Lower LogP (More Hydrophilic) Forces->LogP

References

Safety Operating Guide

Proper Disposal of Ethyl 3-(4-hydroxycyclohexyl)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. For a substance like Ethyl 3-(4-hydroxycyclohexyl)propanoate, which is anticipated to be a flammable liquid, a structured and cautious approach to its disposal is essential. This guide provides a procedural framework to ensure the safe handling and disposal of this compound.

Key Safety and Handling Information

Given the chemical structure of this compound, it is prudent to handle it as a flammable liquid. The following table summarizes typical physical and chemical properties of similar compounds, which should be considered as general guidelines.

PropertyRepresentative Value for Similar CompoundsNotes
Physical State LiquidExpected to be a liquid at room temperature.
Flammability FlammableAssume the compound is flammable and keep it away from ignition sources such as open flames, hot surfaces, and sparks.[1]
Solubility Low water solubilityOrganic esters are typically not freely soluble in water. Do not dispose of down the drain.[2]
pH NeutralAs an ester, it is not expected to be significantly acidic or basic.
Incompatible Materials Strong oxidizing agents, strong basesAvoid contact with strong oxidizing agents and bases to prevent vigorous reactions.
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant glovesAlways wear appropriate PPE when handling this and any other laboratory chemical.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • Treat all unused or waste this compound as hazardous waste.

  • Collect this waste in a dedicated, properly labeled, and chemically compatible container.[2]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes, when mixed, can react violently or release flammable or toxic gases.[3]

2. Waste Container Management:

  • Use a container that is in good condition and has a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste" and list all its contents, including "this compound" and any solvents used.[4]

  • Keep the waste container closed at all times, except when adding waste.[4][5]

3. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The SAA should be located near the point of generation and under the control of laboratory personnel.[6]

  • Ensure the storage area is well-ventilated and away from sources of ignition.[1]

  • Use secondary containment to prevent spills from reaching drains or contaminating the workspace.[5]

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[5] Flammable liquids are generally prohibited from sewer disposal.[3]

5. Handling Empty Containers:

  • A container that has held this compound should be managed as hazardous waste unless properly decontaminated.

  • For complete decontamination, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8]

  • Once decontaminated, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation This compound B Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B Ensure Safety C Waste Collection Designated, Labeled Container B->C D Is the waste container full? C->D E Store in Satellite Accumulation Area (SAA) D->E No F Contact Environmental Health & Safety (EHS) for Pickup D->F Yes H Continue Collection E->H G EHS Transports for Final Disposal F->G

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling Ethyl 3-(4-hydroxycyclohexyl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Ethyl 3-(4-hydroxycyclohexyl)propanoate.

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard.[1]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[2][3]To prevent skin contact and absorption.
Body Protection Chemical-resistant lab coat or apron.[1][4]To protect skin and clothing from spills.
Footwear Closed-toe shoes.[1]To protect feet from spills and falling objects.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a respirator if vapors are generated.[2][5]To prevent inhalation of vapors.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_sds Review Safety Data Sheet (SDS) of similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace (e.g., fume hood) prep_ppe->prep_workspace handle_dispense Dispense required amount prep_workspace->handle_dispense Proceed to handling handle_reaction Perform experiment handle_dispense->handle_reaction dispose_waste Segregate and label waste handle_reaction->dispose_waste After experiment handle_spill Have spill kit ready dispose_container Dispose in approved chemical waste container dispose_waste->dispose_container cleanup_workspace Clean and decontaminate work area dispose_container->cleanup_workspace

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

1. Evacuation and Notification:

  • Alert personnel in the immediate area.
  • If the spill is large or poses a significant hazard, evacuate the laboratory and notify the appropriate safety personnel.

2. Spill Control and Cleanup:

  • For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the liquid.
  • Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

3. Decontamination:

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Type Disposal Container Labeling Disposal Procedure
Unused Chemical Approved hazardous waste container."Hazardous Waste," chemical name, and associated hazards.Dispose of contents/container to an approved waste disposal plant.[6]
Contaminated Materials (e.g., gloves, absorbent pads) Separate, sealed waste container."Hazardous Waste," description of contents.Dispose of in accordance with institutional and local regulations.

The following decision tree illustrates the disposal process.

start Chemical Waste Generated is_liquid Is it liquid This compound? start->is_liquid liquid_waste Dispose in labeled liquid hazardous waste container is_liquid->liquid_waste Yes is_solid Is it contaminated solid waste? is_liquid->is_solid No end Follow Institutional Waste Procedures liquid_waste->end solid_waste Dispose in labeled solid hazardous waste container is_solid->solid_waste Yes is_solid->end No solid_waste->end

References

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